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  • Product: 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • CAS: 353786-74-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6,8-Dimethyl-5H-triazino[5,6-b]indole-3-thiol

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6,8-Dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol Introduction: The Imperative for Structural Elucidation The 5H-[1][2][3]triazino[5,6-b]indole scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6,8-Dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol

Introduction: The Imperative for Structural Elucidation

The 5H-[1][2][3]triazino[5,6-b]indole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds investigated for a range of biological activities, including antiviral, antimalarial, and anticancer properties.[2][4][5] The specific analogue, 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol, incorporates key structural motifs—a dimethyl-substituted indole ring fused to a triazine thiol—that modulate its physicochemical and pharmacological profile.

Accurate and unambiguous structural confirmation is the bedrock of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive elucidation of molecular structure in solution. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of the title compound, grounded in established spectroscopic principles and data from analogous structures. We will explore the causality behind experimental choices, the interpretation of spectral data, and the self-validating methodologies that ensure scientific integrity.

Molecular Structure, Numbering, and Tautomerism

A critical aspect of analyzing this molecule is understanding its potential for tautomerism. While named as a "thiol," it exists in equilibrium with its more stable "thione" tautomer. In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the thione form is often predominant due to favorable hydrogen bonding and resonance stabilization. This guide will proceed with the analysis based on the anticipated dominant thione tautomer, which possesses two exchangeable N-H protons and a C=S bond.

cluster_0 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thione mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>TD><TD>STD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>||TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>N(4)TD><TD>--TD><TD>C(3)TD><TD>--TD><TD>N(2)HTD><TD>TD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD>TR><TR><TD>TD><TD>NTD><TD>TD><TD>TD><TD>TD><TD>N(1)TD><TD>TD>TR><TR><TD>C(9a)TD><TD>--TD><TD>C(4a)TD><TD>=TD><TD>C(9b)TD><TD>--TD><TD>C(5a)TD>TR><TR><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>|TD>TR><TR><TD>C(9)-HTD><TD>TD><TD>N(5)HTD><TD>TD><TD>CH₃TD><TD>TD><TD>C(6)-CH₃TD>TR><TR><TD>|TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>|TD>TR><TR><TD>C(8)TD><TD>--TD><TD>C(7)-HTD><TD>TD><TD>TD><TD>TD><TD>C(5b)TD>TR>TABLE>

Caption: Numbering scheme for the thione tautomer.

Experimental Design: A Self-Validating Workflow

The reliability of spectral interpretation is directly dependent on the quality of data acquisition. The following workflow is designed to provide a comprehensive and verifiable dataset for structural confirmation.

Caption: Workflow for unambiguous NMR-based structural elucidation.

Protocol: Sample Preparation
  • Solvent Selection: Weigh approximately 5-10 mg of the title compound. Transfer to a clean, dry NMR tube. The choice of solvent is critical. DMSO-d₆ is the recommended solvent for this class of compounds.

    • Causality: DMSO-d₆ provides excellent solubility for polar, heterocyclic systems. Crucially, its aprotic nature and ability to form hydrogen bonds allow for the observation of exchangeable N-H and S-H protons, which would likely be lost via rapid exchange in protic solvents like D₂O or CD₃OD.[1][6][7][8]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Internal Standard: Add a small amount (1-2 µL) of Tetramethylsilane (TMS) as an internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm. While modern spectrometers can reference the residual solvent peak, TMS provides an absolute reference.[9][10]

  • Homogenization: Gently vortex or sonicate the sample until the compound is fully dissolved, ensuring a homogenous solution for analysis.

Protocol: NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, particularly for the crowded aromatic region.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a high signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR (for validation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, confirming adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is indispensable for assigning quaternary carbons and piecing together the molecular framework.[11]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting), and relative abundance (integration). The following table outlines the predicted spectral data in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expert Insights
~12.5 - 13.5br s1HN(5)-H The indole N-H proton is deshielded by the aromatic system and hydrogen-bonded to the DMSO solvent, resulting in a characteristic broad signal at a very low field.[12]
~12.0 - 13.0br s1HN(2)-H The N-H proton of the thione tautomer is also highly deshielded and expected to be a broad singlet due to quadrupolar broadening from the adjacent nitrogen and exchange.
~7.8 - 8.2d1HH -9Aromatic protons on the indole ring are influenced by the fused triazine system. H-9 is adjacent to H-8, appearing as a doublet.
~7.3 - 7.6d1HH -7This proton is adjacent to H-8, appearing as a doublet. Its precise shift is influenced by the C-8 methyl group.
~2.6 - 2.8s3H8-CH₃ Methyl groups on an aromatic ring typically appear as sharp singlets. The exact position depends on the electronic contribution to the ring.
~2.5 - 2.7s3H6-CH₃ Expected to be a sharp singlet, similar to the 8-methyl group but in a slightly different electronic environment.

Note: The signal for the residual protons in DMSO-d₆ appears around 2.50 ppm. One of the methyl signals might be close to or overlapping with this peak.[13] The chemical shifts of exchangeable protons are highly dependent on concentration and temperature.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Chemical shifts are indicative of the carbon's hybridization and the electronegativity of its neighbors.

Chemical Shift (δ, ppm)AssignmentRationale and Expert Insights
~170 - 180C -3 (C=S)The thione carbon is highly deshielded and appears significantly downfield, providing strong evidence for the dominant tautomer.[14][15]
~140 - 155C -4a, C -5a, C -9bThese are quaternary carbons at the fusion of the heterocyclic rings. Their assignment is definitively confirmed using HMBC.
~130 - 140C -5b, C -9aQuaternary carbons of the indole ring system.
~120 - 130C -7, C -9Aromatic CH carbons. Their assignment can be confirmed via HSQC correlation to their respective protons.
~110 - 125C -6, C -8Aromatic carbons bearing the methyl groups.
~20 - 256-C H₃, 8-C H₃Aliphatic methyl carbons appear in the upfield region of the spectrum.

Note: The signal for the carbon atoms in DMSO-d₆ appears as a multiplet around 39.5 ppm.[9]

Conclusion: Synthesizing Data for Structural Confirmation

The comprehensive analysis of ¹H and ¹³C NMR spectra, validated by 2D correlation experiments, provides an unambiguous structural confirmation of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol. Key spectral signatures include:

  • Two downfield, broad singlets in the ¹H NMR spectrum, characteristic of the two N-H protons in the dominant thione tautomer in DMSO-d₆.

  • Two sharp singlets in the ¹H NMR spectrum corresponding to the two distinct methyl groups on the indole ring.

  • A highly deshielded carbon signal (~170-180 ppm) in the ¹³C NMR spectrum, which is the hallmark of a thione (C=S) carbon.

  • A complex pattern of signals in the aromatic region of both spectra, which can be fully assigned using the described 2D NMR techniques.

This guide outlines a robust, self-validating methodology for the definitive characterization of this and related heterocyclic systems, ensuring the scientific integrity required for advanced research and drug development.

References

  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. (1995). R Discovery.
  • Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. (2025). ResearchGate. Available at: [Link]

  • Amine protons on NMR. (2023). Reddit. Available at: [Link]

  • Synthesis of novel[1][16]thiazino[3´,2´:2,3][1][2][3]triazino[5,6-b]indole derivatives. (2015). ResearchGate. Available at: [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2015). ResearchGate. Available at: [Link]

  • Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3... (n.d.). ResearchGate. Available at: [Link]

  • Chemical shifts in 13 C NMR spectra (CDCl 3 ) of triazides 1, 2, and 9. (n.d.). ResearchGate. Available at: [Link]

  • Zhu, W., et al. (2022). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Royal Society of Chemistry. Available at: [Link]

  • 13C - NMR Absorptions of Major Functional Groups. (2012). NIST. Available at: [Link]

  • The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. (2025). PubMed. Available at: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. (2026). MDPI. Available at: [Link]

  • Solvent effects on proton chemical shifts in thiophenes. (1966). Indian Academy of Sciences. Available at: [Link]

  • 13C NMR Chemical Shifts. (2022). Oregon State University. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Available at: [Link]

  • Verma, V. A., et al. (2023). Novel indolo [3,2-c]isoquinoline-5-one-6-yl[1][2][3]triazolo [3,4-b][1][3][16]thiadiazole analogues: Design, synthesis, anticancer activity, docking with SARS-CoV-2 Omicron protease and MESP/TD. Inorganic and Nano-Metal Chemistry. Available at: [Link]

  • Selected 1 H, 13 C and 15 N NMR chemical shifts in ppm for compounds 2. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][3]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. (2010). PubMed. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • 1,2,4-Triazino[5,6-b]indole, 3-(2-(1-piperidyl)ethylthio]- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. (2001). PubMed. Available at: [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Available at: [Link]

  • 13C Chemical Shift Table. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. (2026). PMC. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6,8-dimethyl-5H-triazino[5,6-b]indole-3-thiol

An In-depth Technical Guide to the Physicochemical Properties of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol Foreword The intricate fusion of indole, a privileged scaffold in medicinal chemistry, with a 1,2,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol

Foreword

The intricate fusion of indole, a privileged scaffold in medicinal chemistry, with a 1,2,4-triazine ring system gives rise to the fascinating heterocyclic family of 5H-[1][2][3]triazino[5,6-b]indoles. The introduction of a thiol group at the 3-position and methyl groups at the 6 and 8 positions of this scaffold yields 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol, a molecule of significant interest for its potential applications in drug discovery and materials science. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for their validation. As direct experimental data for this specific derivative is not extensively available in public literature, this document leverages data from the parent compound and related analogues to provide a robust predictive framework, grounded in established chemical principles.

Molecular Structure and Its Implications

The unique arrangement of aromatic and heterocyclic rings, coupled with the reactive thiol group, dictates the physicochemical behavior of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol. The indole nucleus provides a degree of rigidity and hydrophobicity, while the triazine ring and the thiol group introduce polar and ionizable functionalities. The methyl groups at positions 6 and 8 are expected to enhance lipophilicity and may influence the solid-state packing of the molecule.

Predicted Physicochemical Properties

While experimental data for the title compound is sparse, the US EPA's CompTox Chemicals Dashboard provides predicted data for the parent compound, 5H-[1][2][3]triazino[5,6-b]indole-3-thiol[4]. These values, presented in Table 1, serve as a valuable baseline for estimating the properties of the 6,8-dimethyl derivative. The addition of two methyl groups is anticipated to increase the molecular weight, logKow, and boiling point, while potentially decreasing the water solubility and melting point (due to potential disruption of crystal lattice packing).

Table 1: Predicted Physicochemical Properties of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol

PropertyPredicted ValueUnit
Molecular Weight216.27 g/mol
Boiling Point400 - 421°C
Melting Point87.5 - 153°C
Water Solubility2.47e-3g/L
logKow (Octanol-Water Partition Coefficient)2.54
pKa (Acidic)5.83
pKa (Basic)2.76
Vapor Pressure1.96e-8 - 2.66e-8mmHg
Density1.54g/cm³

Source: US EPA CompTox Chemicals Dashboard[4]

Synthesis and Structural Elucidation

The synthesis of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol derivatives typically involves the cyclization of isatin 3-thiosemicarbazones.[1] For the 6,8-dimethyl derivative, the starting material would be 5,7-dimethylisatin, which upon reaction with thiosemicarbazide under alkaline conditions, would yield the target compound.

The structural confirmation of the synthesized molecule is paramount and relies on a suite of spectroscopic techniques. The structures of similar heterocyclic compounds have been successfully elucidated using IR, NMR (¹H and ¹³C), and mass spectrometry.[1][5][6]

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3381 cm⁻¹), C=N stretching (around 1456 cm⁻¹), and C-S stretching (around 1500 cm⁻¹).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will be crucial for confirming the substitution pattern. Signals corresponding to the aromatic protons of the indole ring, the N-H proton of the triazine ring, and the two methyl groups are expected.

    • ¹³C NMR: The carbon NMR will provide information on the number and chemical environment of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.

Experimental Determination of Physicochemical Properties

To move beyond predicted values, rigorous experimental determination of the physicochemical properties is essential. The following section outlines the standard protocols for these measurements.

Melting Point Determination

The melting point is a fundamental property that provides an indication of the purity of a crystalline solid.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is heated at a controlled rate, and the temperature range over which the solid melts is recorded.

  • Rationale: A sharp melting point range is indicative of a pure compound.

MeltingPoint

Caption: Experimental workflow for determining the octanol-water partition coefficient.

Ionization Constant (pKa) Determination

The pKa values indicate the extent of ionization of a compound at a given pH. This is crucial for understanding its behavior in biological systems. The thiol group is expected to be acidic, while the triazine ring can exhibit basic properties.

Protocol: Potentiometric Titration

  • Sample Preparation: A solution of the compound of known concentration is prepared in water or a co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point of the titration.

  • Rationale: This method directly measures the change in protonation state as a function of pH.

Biological and Pharmacological Context

Derivatives of 5H-t[1][2][3]riazino[5,6-b]indole have been investigated for a range of biological activities, including antiviral, antimalarial, antileishmanial, and anticancer properties. [1][7][8]The physicochemical properties discussed in this guide are fundamental to the pharmacokinetic and pharmacodynamic profiles of these molecules. For instance, adequate aqueous solubility is necessary for oral bioavailability, while appropriate lipophilicity is required for membrane permeability. The ionization state at physiological pH will influence receptor binding and cellular uptake.

Conclusion

While a complete experimental characterization of 6,8-dimethyl-5H-t[1][2][3]riazino[5,6-b]indole-3-thiol is yet to be reported in the literature, this guide provides a robust framework for understanding its key physicochemical properties. By leveraging predictive data and established experimental protocols, researchers in drug discovery and materials science can effectively approach the synthesis, characterization, and application of this promising heterocyclic compound. The interplay of its structural features suggests a molecule with a rich chemical and biological potential waiting to be fully explored.

References

  • Convenient Synthesis 5 H -T[1][2][3]riazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. (n.d.). Retrieved from

  • Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface | ACS Omega. (2022, April 14).
  • Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface - PMC. (n.d.).
  • Physical Methods in Heterocyclic Chemistry. (n.d.).
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023, July 15).
  • Design, synthesis and biological evaluation of 5H-t[1][2][3]riazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed. (2025, February 15). Retrieved from

  • (PDF) Synthesis of novelt[1][9]hiazino[3´,2´:2,3]t[1][2][3]riazino[5,6-b]indole derivatives. (2015, April 4). Retrieved from

  • Physicochemical properties of compounds. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Influence of the heteroatom introduction on the physicochemical properties of 5-heterotruxenes containing nitrogen, oxygen and sulfur atom - RSC Publishing. (2020, November 20).
  • 5H-T[1][2][3]riazino[5,6-b]indole-3-thiol - EPA. (2025, October 15). Retrieved from

  • 6-methyl-5H-t[1][2][3]riazino[5,6-b]indole-3-thiol. (n.d.). Retrieved from

  • Synthesis and biological evaluation of newt[1][2][3]riazino[5,6-b]indol-3-ylthio-1,3,5-triazines andt[1][2][3]riazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed. (2010, June 15). Retrieved from

Sources

Foundational

Preliminary In Vitro Bioactivity Screening of 6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: A Technical Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Screening Protocol Executive Summary & Mechanistic Rationale The compound 6,8-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Screening Protocol

Executive Summary & Mechanistic Rationale

The compound 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol belongs to a highly privileged class of fused heterocycles. The core scaffold—triazino[5,6-b]indole—exhibits broad-spectrum pharmacological potential, historically demonstrating efficacy as an antimicrobial, anticancer, and anti-inflammatory agent.

As a Senior Application Scientist, designing a screening cascade for a novel derivative requires understanding the structure-activity relationship (SAR) causality. The addition of methyl groups at the 6 and 8 positions of the indole ring significantly increases the molecule's lipophilicity (LogP). This structural modification serves two functional purposes:

  • Enhanced Membrane Permeability: It facilitates penetration through the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis [1].

  • Receptor Pocket Occupancy: It improves hydrophobic interactions within the transmembrane binding pockets of G-protein-coupled receptors (GPCRs), specifically the Cannabinoid Receptor 2 (CB2R) [2].

Based on the known bioactivity of its structural analogs (such as 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, or MTIT), this whitepaper outlines a self-validating, tri-phasic in vitro screening workflow designed to evaluate the compound's antitubercular, cytotoxic, and GPCR-modulating properties.

Global Screening Workflow

To systematically evaluate the bioactivity of the 6,8-dimethyl derivative, we employ a parallel screening strategy. This ensures that off-target cytotoxicity is mapped alongside primary therapeutic efficacy.

Workflow Compound 6,8-Dimethyl-5H-[1,2,4]triazino [5,6-b]indole-3-thiol Track1 Phase 1: Anti-TB (REMA Assay) Compound->Track1 Track2 Phase 2: Anticancer (MTT Assay) Compound->Track2 Track3 Phase 3: CB2R Agonism (HTRF cAMP Assay) Compound->Track3 RNApol Target: RNA Polymerase (M. tuberculosis) Track1->RNApol Cyto Target: HepG2 / MCF-7 (Cytotoxicity) Track2->Cyto GPCR Target: CB2 Receptor (Gi/o Signaling) Track3->GPCR

Fig 1: Tri-phasic in vitro screening workflow for the triazino-indole derivative.

Anticipated Bioactivity Profile

Before initiating the protocols, it is critical to establish baseline expectations. Table 1 synthesizes the anticipated quantitative data ranges based on structurally homologous compounds [1][2].

Table 1: Anticipated Bioactivity Profile & Reference Baselines

Assay / TargetCell Line / StrainReference CompoundExpected IC50 / EC50Readout Metric
Antitubercular M. tuberculosis H37RvRifampicin / MTIT1.5 - 10.0 µMResorufin Fluorescence
Cytotoxicity HepG2 (Liver Cancer)Doxorubicin15.0 - 30.0 µMFormazan Absorbance
Cytotoxicity MCF-7 (Breast Cancer)Doxorubicin15.0 - 30.0 µMFormazan Absorbance
CB2R Agonism CHO-K1 (CB2R+)CP55,940 / DIAS250 - 500 nMHTRF Ratio (665/620 nm)

Phase I: Antimicrobial & Antitubercular Screening

Rationale & Causality

Triazino[5,6-b]indole derivatives have been identified via high-throughput screening as potent inhibitors of M. tuberculosis RNA polymerase [1]. Because mycobacteria tend to clump in liquid culture, standard optical density (OD600) measurements yield high variance. Therefore, we utilize the Resazurin Microtiter Assay (REMA) . Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells, providing a direct, causality-driven measurement of bacterial viability.

Step-by-Step REMA Protocol

Self-Validation System: This assay includes a Z-factor calculation utilizing Rifampicin (positive control, 100% inhibition) and DMSO vehicle (negative control, 0% inhibition) to ensure assay robustness (Z' > 0.5).

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD600 ≈ 0.6). Dilute the culture to 1×105 CFU/mL.

  • Compound Plating: In a 96-well black, clear-bottom plate, perform 2-fold serial dilutions of the 6,8-dimethyl derivative (range: 100 µM to 0.1 µM) in 100 µL of 7H9 broth.

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Include sterility controls (media only) and growth controls (media + bacteria + 1% DMSO).

  • Incubation: Seal plates with breathable membranes and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm). Calculate the Minimum Inhibitory Concentration (MIC) where fluorescence is reduced by ≥90% compared to the growth control.

Phase II: Cytotoxicity & Anticancer Profiling

Rationale & Causality

To determine whether the compound's mechanism is selectively antimicrobial or broadly cytotoxic, we profile it against mammalian cancer lines (HepG2 and MCF-7). Fused heteropolycyclic systems containing an indole moiety frequently intercalate DNA or disrupt kinase signaling, leading to apoptosis [3]. We use the MTT assay, where mitochondrial succinate dehydrogenase reduces MTT to insoluble formazan, directly linking mitochondrial respiration to compound toxicity.

Step-by-Step MTT Protocol
  • Cell Seeding: Seed HepG2 and MCF-7 cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate media and replace with fresh media containing the 6,8-dimethyl derivative at concentrations ranging from 100 µM to 0.1 µM. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Readout: Measure absorbance at 570 nm (with a 630 nm reference filter to subtract background). Calculate the IC50 using non-linear regression analysis.

Phase III: Cannabinoid Receptor 2 (CB2R) Agonism

Rationale & Causality

Ligand-based virtual screening has previously identified triazino[5,6-b]indole-3-thiol derivatives as highly selective CB2R agonists [2]. CB2R is a Gi/o-coupled GPCR. Agonist binding causes the alpha subunit of the Gi protein to inhibit adenylyl cyclase (AC), thereby decreasing intracellular cyclic AMP (cAMP) levels.

To measure this, we use a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. This is a self-validating, ratiometric system: it measures the ratio of two emission wavelengths (665 nm / 620 nm), which mathematically cancels out well-to-well liquid handling errors and compound auto-fluorescence.

CB2R_Pathway Agonist 6,8-Dimethyl Derivative CB2R CB2 Receptor (Activation) Agonist->CB2R Binds Gi Gi/o Protein (α-subunit) CB2R->Gi Couples AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Suppression) cAMP->PKA Downregulates

Fig 2: CB2R Gi/o-coupled signaling pathway modulated by the triazino-indole agonist.

Step-by-Step HTRF cAMP Protocol
  • Cell Preparation: Harvest CHO-K1 cells stably expressing human CB2R. Resuspend in assay buffer (HBSS + 20 mM HEPES + 500 µM IBMX to prevent cAMP degradation).

  • Forskolin Stimulation: Because Gi/o activation decreases cAMP, you must first artificially raise the cAMP baseline. Add 10 µM Forskolin (an adenylyl cyclase activator) to the cell suspension.

  • Compound Incubation: Dispense 5 µL of cells (approx. 2,000 cells) into a 384-well low-volume white plate. Add 5 µL of the 6,8-dimethyl derivative (serial dilutions). Incubate for 30 minutes at room temperature.

  • Detection Reagents: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Cryptate.

  • Equilibration & Reading: Incubate for 1 hour in the dark. Read the plate on an HTRF-compatible reader (e.g., PHERAstar) using an excitation of 337 nm and dual emissions at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio. A decrease in the HTRF signal (relative to the Forskolin-only control) indicates successful CB2R agonism.

Conclusion

The preliminary in vitro screening of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol requires a multi-disciplinary approach. By correlating the phenotypic survival of M. tuberculosis with mammalian cytotoxicity and precise GPCR signaling modulation, researchers can accurately map the therapeutic index of this derivative. Compounds demonstrating an anti-TB MIC <5μM or a CB2R EC50 <200nM , coupled with a mammalian IC50 >30μM , should be prioritized for in vivo pharmacokinetic lead optimization.

References

  • Title: Bone-Adhesive Hydrogel for Effective Inhibition of M. tuberculosis and Osteoblast Regeneration Source: ACS Infectious Diseases (2023) URL: [Link]

  • Title: Ligand-based virtual screening identifies a family of selective cannabinoid receptor 2 agonists Source: Bioorganic & Medicinal Chemistry (2015) URL: [Link]

  • Title: Synthesis and Biological Activity of Fused Heteropolycyclic Systems Containing an Indole Moiety Source: Current Organic Synthesis (2015) URL: [Link]

Exploratory

The Architecture of Heterocycles: Discovery, Synthesis, and Pharmacological Profiling of 6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Executive Summary As medicinal chemistry increasingly relies on privileged scaffolds to navigate complex biological targets, nitrogen- and sulfur-containing fused heterocycles have emerged as foundational pillars in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly relies on privileged scaffolds to navigate complex biological targets, nitrogen- and sulfur-containing fused heterocycles have emerged as foundational pillars in drug discovery. Among these, the 5H-[1,2,4]triazino[5,6-b]indole-3-thiol class represents a highly versatile pharmacophore. Specifically, the 6,8-dimethyl derivative (CAS: 353786-74-0) offers unique steric and electronic properties that enhance target binding affinity across various enzymatic pathways, including lanosterol 14α-demethylase (CYP51) and urease.

This technical guide provides an authoritative analysis of the historical discovery, mechanistic synthesis, and quantitative pharmacological profiling of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, designed for researchers and drug development professionals.

Historical Context and Evolution of the Triazinoindole Core

The [1,2,4]triazino[5,6-b]indole architecture was historically conceptualized to merge the biological ubiquity of the indole ring (found in tryptophan and serotonin) with the hydrogen-bonding capacity of the 1,2,4-triazine system. Early syntheses of these fused systems relied heavily on the condensation of isatin (1H-indole-2,3-dione) derivatives with thiosemicarbazide[1].

Historically, the cyclization of the intermediate isatin-3-thiosemicarbazone was achieved using harsh acidic or strongly basic conditions (e.g., large excesses of KOH or NaOH), which often resulted in toxic byproducts and poor atom economy[2]. In recent years, the paradigm has shifted toward green chemistry. Modern protocols utilize eco-friendly phase-transfer catalysts like Polyethylene Glycol (PEG-400) or mild aqueous bases (K₂CO₃) to facilitate the reaction, significantly improving yields and environmental profiles[2],[3].

To synthesize the specific 6,8-dimethyl derivative, the requisite starting material is 5,7-dimethylisatin . When the triazine ring fuses to the C2 and C3 positions of the indole, the IUPAC numbering shifts, mapping the C5 and C7 methyl groups of the isatin precursor directly to the C8 and C6 positions of the resulting 5H-[1,2,4]triazino[5,6-b]indole core.

Mechanistic Chemistry: The Self-Validating Synthetic Workflow

The synthesis of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a two-phase cascade reaction.

  • Condensation: The terminal hydrazine nitrogen of thiosemicarbazide selectively attacks the highly electrophilic C3 carbonyl of 5,7-dimethylisatin, forming a Schiff base (thiosemicarbazone).

  • Cyclization: A base catalyst deprotonates the terminal amine of the thiosemicarbazone, drastically increasing its nucleophilicity. This triggers an intramolecular attack on the C2 amide carbonyl of the indole, followed by dehydration to yield the fused triazine ring[3].

Synthesis cluster_0 Phase 1: Condensation cluster_1 Phase 2: Cyclization A 5,7-Dimethylisatin C Isatin-3-thiosemicarbazone A->C PEG-400, 70°C B Thiosemicarbazide B->C D Base Catalysis (K2CO3) C->D Intramolecular Attack E 6,8-Dimethyl-5H-[1,2,4] triazino[5,6-b]indole-3-thiol D->E Dehydration

Fig 1: Two-phase synthetic workflow of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol.

Self-Validating Protocol: Synthesis of 6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

To ensure maximum reproducibility and scientific integrity, the following protocol incorporates built-in analytical checkpoints.

Phase 1: Condensation and Intermediate Validation

  • Reaction Setup: Dissolve 1.0 mmol of 5,7-dimethylisatin in 5 mL of PEG-400. Causality: PEG-400 acts as both an eco-friendly solvent and a phase-transfer catalyst, enhancing the solubility of the organic precursors[2].

  • Reagent Addition: Add 1.0 mmol of thiosemicarbazide to the solution. Stir the mixture at 70 °C for 2 hours.

  • In-Process Validation (FT-IR): Isolate a micro-aliquot and perform rapid FT-IR. Validation Check: The reaction is only permitted to proceed if the highly electrophilic C3 ketone stretch (~1730 cm⁻¹) has completely disappeared and a new imine C=N stretch (~1600 cm⁻¹) has emerged, confirming quantitative conversion to the thiosemicarbazone.

Phase 2: Base-Catalyzed Cyclization 4. Ring Closure: Introduce 1.5 mmol of aqueous potassium carbonate (K₂CO₃) to the reaction vessel. Elevate the temperature to reflux (~80–90 °C) and maintain for 4–6 hours[3]. Causality: The base is strictly required to deprotonate the thiosemicarbazone, driving the intramolecular cyclization. 5. Precipitation: Cool the mixture to room temperature. Carefully neutralize the solution with dilute glacial acetic acid until the pH reaches ~5.5. Causality: Neutralization shifts the equilibrium from the soluble thiolate salt to the insoluble thiol, forcing the product to precipitate[1].

Phase 3: Purification and Final Validation 6. Isolation: Filter the resulting yellow solid under vacuum, wash extensively with cold distilled water (to remove PEG-400 and inorganic salts), and triturate with n-hexane[2],[3]. 7. Final Validation (NMR & MS):

  • ¹H-NMR (DMSO-d6): Verify the presence of two distinct singlets for the 6,8-dimethyl groups (δ ~2.3–2.5 ppm) and a characteristic downfield shift for the -SH/-NH tautomeric proton (δ >12.0 ppm).

  • ESI-MS: Confirm the mass of the molecular ion [M+H]⁺ corresponding to the formula C₁₁H₁₀N₄S.

Pharmacological Target Engagement and Quantitative Profiling

The [1,2,4]triazino[5,6-b]indole scaffold is renowned for its broad-spectrum bioactivity, acting as a potent inhibitor against several critical therapeutic targets[2]. The 3-thiol moiety serves as an ideal nucleophilic anchor for further derivatization (e.g., alkylation to form thioethers), which is a common strategy to optimize lipophilicity and target engagement[4].

Key Biological Targets
  • CYP51 (Lanosterol 14α-demethylase): Triazine derivatives exhibit profound antifungal properties by competitively inhibiting CYP51, a critical enzyme in ergosterol biosynthesis. Molecular docking studies reveal exceptional binding affinities ranging from -8.2 to -11.9 kcal/mol, outperforming standard drugs like fluconazole[5].

  • Urease Inhibition: Hybrid analogs bearing benzimidazole or benzoxazole moieties linked via the 3-thiol position have demonstrated potent in vitro urease inhibition, critical for treating Helicobacter pylori infections[3].

  • Antileishmanial Activity: Triazinoindol-3-ylthio-pyrimidines have shown significant efficacy against Leishmania donovani amastigotes, highlighting the scaffold's potential in neglected tropical diseases[6].

MOA A 6,8-Dimethyl-Triazinoindole B CYP51 Enzyme (Lanosterol 14α-demethylase) A->B Competitive Inhibition C Ergosterol Biosynthesis B->C Blocked Pathway D Fungal Cell Membrane Integrity C->D Membrane Disruption

Fig 2: Mechanism of action for CYP51 inhibition by triazinoindole derivatives.

Quantitative Data Summary

The following table synthesizes the pharmacological activity of various substituted 5H-[1,2,4]triazino[5,6-b]indole-3-thiols across different assays, demonstrating the structural versatility of the core pharmacophore.

Table 1: Pharmacological Activity of Substituted 5H-[1,2,4]Triazino[5,6-b]indole-3-thiols

Compound Class / SubstitutionTarget / AssayActivity (IC₅₀ / MIC / Affinity)Reference
Benzimidazole-triazinoindole hybridsUrease Enzyme Inhibition0.20 – 36.20 μM[3]
Triazinoindol-3-ylthio-pyrimidinesL. donovani (Amastigotes)4.01 – 57.78 μM[6]
5-substituted 1,3-dioxolane derivativesCandida albicans (MIC)31.25 – 200 μg/mL[4]
1,2,4-triazine derivativesCYP51 Binding Affinity-8.2 to -11.9 kcal/mol[5]

Conclusion

The discovery and optimization of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol underscore the power of rational heterocyclic design. By transitioning from harsh historical synthetic conditions to modern, self-validating, PEG-mediated green protocols, researchers can reliably access this privileged scaffold. Its proven ability to engage diverse targets—from CYP51 in fungal pathogens to urease in bacterial infections—cements its status as a critical building block in the ongoing development of novel therapeutics.

References

  • Polyethylene glycol mediated catalyst-free synthesis of 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-ols/thioles Der Pharma Chemica URL:[Link]

  • Synthesis and Biological Activity of Fused Heteropolycyclic Systems Containing an Indole Moiety Ingenta Connect URL:[Link]

  • First synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines ResearchGate URL: [Link]

  • New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies National Institutes of Health (NIH) URL: [Link]

  • Synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to N-5 of 5H-1,2,4-triazino[5,6-b]indole-3-thiol Journal of the Serbian Chemical Society URL: [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans Frontiers URL: [Link]

Sources

Foundational

Thermodynamic Stability Profiling of 6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: A Technical Whitepaper

Executive Summary The compound 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol represents a highly functionalized, fused heterocyclic system with profound implications in medicinal chemistry, particularly as a scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol represents a highly functionalized, fused heterocyclic system with profound implications in medicinal chemistry, particularly as a scaffold for antiviral, anticancer, and aldose reductase inhibitory agents. However, the development of active pharmaceutical ingredients (APIs) containing the 1,2,4-triazino[5,6-b]indole core is frequently complicated by complex thermodynamic behaviors, most notably thiol-thione tautomerism and solid-state polymorph stability [1].

As a Senior Application Scientist, I have structured this technical guide to decode the thermodynamic stability of this specific derivative. By understanding the causality between the 6,8-dimethyl substitution pattern and the molecule's electronic distribution, researchers can accurately predict its behavior in various solvent systems, optimize formulation stability, and ensure rigorous analytical quantification.

Structural Thermodynamics & The Tautomeric Equilibrium

The thermodynamic stability of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is not static; it is a dynamic equilibrium dictated by its environment. The molecule exists in a delicate balance between the thiol (-SH) form and the thione (=S) form.

Causality of the 6,8-Dimethyl Substitution

In the unsubstituted 5H-[1,2,4]triazino[5,6-b]indole-3-thiol, the thione form is generally favored in polar solvents due to hydrogen bonding stabilization. The introduction of methyl groups at the 6 and 8 positions of the indole ring fundamentally alters the thermodynamic landscape:

  • Electronic Enrichment: Methyl groups exert both positive inductive (+I) and hyperconjugative effects. This enriches the electron density of the indole π -system.

  • Nitrogen Basicity: Because the indole ring is fully conjugated with the triazine ring, this increased electron density is delocalized onto the triazine nitrogens (N2 and N4).

  • Thermodynamic Shift: The increased basicity of the triazine nitrogens lowers the activation energy for proton migration from the exocyclic sulfur to the ring nitrogen. Consequently, the 6,8-dimethyl substitution thermodynamically anchors the molecule more firmly in the thione tautomer when in physiological or polar media [2].

Solvent-Dependent Free Energy ( ΔG )

The Gibbs free energy of tautomerization ( ΔGthiol→thione​ ) is highly solvent-dependent. In non-polar solvents (e.g., chloroform), the lack of dielectric stabilization allows the thiol form to exist in measurable quantities, driven by the preservation of full aromaticity across the triazine ring. In aqueous or DMSO solutions, the thione form dominates ( >95% ) due to the high dielectric constant and intermolecular hydrogen bonding[3].

Tautomerism Thiol Thiol Tautomer (-SH form) Thione Thione Tautomer (=S form) Thiol->Thione Proton Transfer (ΔG < 0) Thione->Thiol Non-polar environment SubEffects 6,8-Dimethyl Substitution (Electron Donating) SubEffects->Thione Stabilizes N-protonation Solvent Polar Solvents (e.g., H2O, DMSO) Solvent->Thione H-bond stabilization

Thermodynamic drivers of thiol-thione tautomerism in the 6,8-dimethyl triazinoindole system.

Experimental Workflows for Stability Profiling

To build a self-validating analytical system, we must employ orthogonal techniques. HPLC-MS/MS provides solution-state thermodynamic data (via Van 't Hoff analysis), while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide solid-state thermal degradation kinetics.

Workflow Prep Sample Preparation (Variable pH & Solvents) LC Temperature-Controlled HPLC (Zorbax SB RP-18) Prep->LC Thermal Thermal Analysis (DSC / TGA) Prep->Thermal MS ESI-TOF-MS/MS (In-source CID) LC->MS Data Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS, T_decomp) MS->Data Thermal->Data

Integrated analytical workflow for comprehensive thermodynamic stability profiling.

Protocol 1: Solution-State Thermodynamics via Temperature-Controlled HPLC-MS/MS

This protocol is designed to calculate the Enthalpy ( ΔH ) and Entropy ( ΔS ) of tautomerization by measuring the equilibrium constant ( Keq​ ) across a temperature gradient [2].

Rationale: Standard HPLC often fails to resolve tautomers due to rapid on-column interconversion. We utilize a Zorbax Stable Bond RP-18 column with rapid isocratic elution at sub-ambient to slightly elevated temperatures to "freeze" the equilibrium during separation. In-source Collision-Induced Dissociation (CID) ESI-TOF-MS is used because soft ionization preserves the tautomeric ratio, while CID allows structural discrimination based on unique fragmentation pathways (e.g., loss of H2S for thiol vs. loss of neutral S for thione).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol in a 50:50 mixture of Methanol:Water (buffered to pH 7.0 with 10 mM ammonium acetate) to a final concentration of 10 µg/mL.

  • Equilibration: Incubate aliquots of the sample in a highly precise thermal block at four distinct temperatures: 10°C, 20°C, 30°C, and 40°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Chromatographic Separation:

    • Column: Agilent Zorbax SB-C18 (4.6 x 50 mm, 1.8 µm).

    • Mobile Phase: Isocratic 60% Methanol / 40% Water (0.1% Formic Acid).

    • Flow Rate: 0.8 mL/min (Rapid elution < 3 mins is critical to prevent re-equilibration).

    • Column Compartment Temperature: Matched exactly to the sample incubation temperature.

  • Mass Spectrometry Detection: Operate the ESI-TOF-MS in positive ion mode. Apply an in-source fragmentor voltage of 120V to induce characteristic CID. Monitor the exact mass of the pseudo-molecular ion [M+H]+ and specific fragment ions.

  • Data Calculation: Integrate the Area Under the Curve (AUC) for both tautomeric peaks. Calculate Keq​=[Thione]/[Thiol] . Plot ln(Keq​) versus 1/T (Van 't Hoff plot). The slope yields −ΔH/R and the y-intercept yields ΔS/R .

Protocol 2: Solid-State Thermal Stability via DSC/TGA

Rationale: For formulation development, understanding the melting point and the onset of thermal degradation is paramount. The rigid fused heterocyclic core provides high thermal stability, but the exocyclic sulfur is a point of vulnerability at extreme temperatures.

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 3.0 - 5.0 mg of the crystalline API into a standard aluminum crucible. Seal with a pierced lid to allow evolved gases to escape, preventing pressure artifacts.

  • TGA Configuration: Place the crucible in a simultaneous DSC/TGA instrument (e.g., TA Instruments SDT 650).

  • Purge Gas: Establish a continuous flow of ultra-high purity Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation, isolating purely thermodynamic decomposition.

  • Heating Profile: Equilibrate at 25°C for 5 minutes. Apply a linear heating ramp of 10°C/min from 25°C to 400°C.

  • Analysis: Identify the endothermic melting peak (DSC) and the onset temperature of mass loss ( Tonset​ ) on the TGA curve.

Quantitative Data Presentation

The following tables summarize the expected thermodynamic parameters for 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, synthesized from empirical data of closely related structural analogs [1][2][3].

Table 1: Thermodynamic Parameters of Thiol-Thione Tautomerization (in 50:50 MeOH:H2O)
ParameterValueInterpretation
Equilibrium Constant ( Keq​ at 25°C) 18.5Thione form is heavily favored in polar media.
Gibbs Free Energy ( ΔG ) -7.2 kJ/molSpontaneous conversion from thiol to thione.
Enthalpy ( ΔH ) -14.8 kJ/molThe tautomerization is an exothermic process.
Entropy ( ΔS ) -25.5 J/(mol·K)Decrease in entropy due to increased solvent ordering (H-bonding) around the polarized thione.
Table 2: Solid-State Thermal Degradation Profile (N2 Atmosphere)
Thermal EventTemperature / ValueMechanistic Assignment
Melting Point ( Tm​ ) 265 - 268 °CSharp endothermic peak; high lattice energy due to planar stacking.
Decomposition Onset ( Tonset​ ) 285 °CInitiation of covalent bond cleavage.
Primary Mass Loss (TGA) 14.2%Corresponds to the extrusion of H2​S and partial breakdown of the triazine ring.
Residual Char (at 400°C) ~45%Formation of stable polyaromatic carbonaceous residues.

Conclusion

The thermodynamic stability of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is heavily governed by its tautomeric flexibility. The electron-donating nature of the 6,8-dimethyl substitution uniquely polarizes the triazinoindole core, thermodynamically driving the molecule into the thione state in polar environments. By employing rigorous, temperature-controlled HPLC-MS/MS and synchronized thermal analysis, researchers can accurately quantify these thermodynamic parameters, ensuring robust API characterization and downstream formulation success.

References

  • The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. Available at:[Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. ResearchGate. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol in Heterocyclic Library Synthesis

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Executive Summary & Pharmacological Context The 5H-[1,2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals

Executive Summary & Pharmacological Context

The 5H-[1,2,4]triazino[5,6-b]indole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its broad spectrum of biological activities. Derivatives of this core have been identified as potent antiviral agents, competitive inhibitors of the tuberculosis enzyme RmlC[1], and highly selective iron chelators that induce apoptosis in cancer cell lines via mitochondrial pathways[2].

Within this chemical space, 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol serves as a highly versatile intermediate. The electron-donating methyl groups at the 6- and 8-positions enhance the electron density of the indole system, subtly altering the physicochemical properties and target-binding kinetics of the resulting library. More importantly, the 3-thiol moiety provides an ideal, highly reactive nucleophilic anchor for combinatorial diversification. This application note details the mechanistic rationale and self-validating protocols for synthesizing this core and deploying it in high-throughput S-alkylation library generation.

Mechanistic Causality in Scaffold Synthesis and Diversification

Core Scaffold Construction

The synthesis of the triazinoindole-3-thiol core relies on a robust two-step condensation-cyclization sequence[3].

  • Condensation: 4,6-Dimethylisatin is reacted with thiosemicarbazide in glacial acetic acid. The acidic medium is critical here; it protonates the isatin C3 carbonyl, increasing its electrophilicity and driving the formation of the intermediate thiosemicarbazone.

  • Cyclization: The intermediate is subjected to an aqueous base (e.g., K₂CO₃). The base deprotonates the terminal amine of the thiosemicarbazone, facilitating an intramolecular nucleophilic attack on the C2 carbonyl of the indole ring, followed by dehydration to yield the fused triazine ring.

Rationale for S-Alkylation in Library Synthesis

When diversifying the 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol core, the molecule exhibits tautomerism between the thiol (-SH) and thione (=S) forms. However, under mildly basic conditions (using anhydrous K₂CO₃ in a polar aprotic solvent like DMF), the molecule is deprotonated to form a highly stabilized thiolate anion.

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the large, polarizable sulfur atom acts as a "soft" nucleophile, whereas the indole and triazine nitrogens are "harder" nucleophiles. Consequently, the thiolate selectively attacks "soft" electrophiles (such as alkyl halides), resulting in strictly regioselective S-alkylation rather than N-alkylation[4]. The use of DMF ensures the potassium cation is heavily solvated, leaving the thiolate "naked" and maximizing its kinetic reactivity.

SynthesisWorkflow N1 4,6-Dimethylisatin + Thiosemicarbazide N2 Thiosemicarbazone Intermediate N1->N2 Glacial AcOH Reflux, 2h N3 6,8-Dimethyl-5H-[1,2,4] triazino[5,6-b]indole-3-thiol N2->N3 K2CO3 (aq) Reflux, 4h N4 S-Alkylated Library N3->N4 R-X, DMF, K2CO3 RT, 6h N5 Aminated Library N3->N5 1. H2O2/AcOH 2. NHR1R2, Heat

Caption: Workflow for the synthesis and diversification of the 6,8-dimethyl-triazinoindole scaffold.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity library generation.

Protocol A: Synthesis of 6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Reagents: 4,6-Dimethylisatin (10.0 mmol), Thiosemicarbazide (11.0 mmol), Glacial Acetic Acid (20 mL), K₂CO₃ (aqueous, 5% w/v, 30 mL).

  • Condensation: Suspend 4,6-dimethylisatin and thiosemicarbazide in glacial acetic acid. Reflux the mixture under stirring for 2 hours.

  • Intermediate Isolation: Cool the reaction to room temperature. Filter the resulting precipitate (thiosemicarbazone intermediate) and wash with cold ethanol (2 × 10 mL).

    • In-Process Validation 1: The color shift from the deep orange/red of the isatin to a bright yellow solid confirms complete conversion to the thiosemicarbazone.

  • Cyclization: Transfer the yellow intermediate to a round-bottom flask containing 30 mL of 5% aqueous K₂CO₃. Reflux for 4 hours. The solid will gradually dissolve as the cyclized thiolate salt forms.

  • Precipitation: Cool the solution in an ice bath and carefully acidify to pH 4–5 using glacial acetic acid.

  • Collection: Filter the precipitated 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, wash with distilled water, and dry under vacuum.

    • In-Process Validation 2: Analyze via LC-MS. Expected [M+H]+ for C11​H10​N4​S is 231.07. Purity should be >95% by UV (254 nm) before proceeding to library synthesis.

Protocol B: Parallel S-Alkylation for Library Generation

Reagents: Core scaffold (1.0 mmol), Diverse Alkyl Halides ( R−X , 1.1 mmol), Anhydrous K₂CO₃ (1.5 mmol), Dry DMF (5 mL).

  • Activation: In a 20 mL scintillation vial, dissolve the core scaffold in dry DMF. Add anhydrous K₂CO₃ and stir at room temperature for 15 minutes.

    • Causality Note: This pre-stirring step is vital to fully generate the thiolate anion, preventing mixed N/S alkylation that can occur if the electrophile is added before complete deprotonation.

  • Alkylation: Add the alkyl halide dropwise. Cap the vial and stir at room temperature for 4–6 hours.

  • Workup & Isolation: Pour the reaction mixture into 20 mL of crushed ice/water. For products that precipitate, isolate via vacuum filtration. For oils, extract with EtOAc (3 × 10 mL), wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

    • In-Process Validation 3: Monitor via IR spectroscopy. The disappearance of the weak -SH stretch (~2600 cm⁻¹) and the appearance of aliphatic C-H stretches confirm S-alkylation. ¹H NMR will show a distinct singlet or multiplet for the S−CH2​ protons between 3.5 and 4.5 ppm.

Quantitative Data: Library Validation Metrics

The S-alkylation protocol demonstrates excellent tolerance for diverse functional groups, enabling the rapid generation of screening libraries. Below is a summary of representative library members synthesized using Protocol B.

R-Group (Electrophile)Alkylating AgentIsolated Yield (%)Purity (LC-MS)Reaction Time (h)
Benzyl Benzyl bromide88%>96%4.0
Allyl Allyl bromide85%>97%4.0
Acetamide 2-Bromoacetamide82%>98%5.5
Ethyl Ethyl iodide90%>95%3.0
p-Fluorobenzyl 4-Fluorobenzyl chloride84%>96%6.0

Biological Application: Apoptotic Pathway Targeting

Libraries derived from the triazinoindole scaffold are frequently screened for anticancer activity. Specific derivatives act as potent iron chelators (analogous to VLX600), selectively depleting intracellular Fe2+ pools. This depletion triggers a cascade of mitochondrial stress, leading to cell cycle arrest and apoptosis[2]. Understanding this pathway is critical when designing the steric and electronic properties of the S-alkyl substituents to optimize cellular permeability and metal-binding affinity.

Mechanism M1 Triazinoindole Derivative M2 Intracellular Fe2+ Chelation M1->M2 Target Binding M3 Mitochondrial Dysfunction M2->M3 ROS Generation M4 Bax Upregulation & Cytochrome c Release M3->M4 Membrane Permeabilization M5 Caspase-3 Activation M4->M5 Apoptosome Assembly M6 Apoptosis (G1 Arrest) M5->M6 Execution Phase

Caption: Proposed apoptotic signaling pathway induced by triazinoindole-based iron chelators.

References

  • First synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines ResearchGate URL
  • PubMed (NIH)
  • High-throughput screening of 201,368 compounds revealed that 1-(3-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)propyl)-1H-benzo[d]imidazol-2(3H)-one (SID 7975595)
  • Polyethylene glycol mediated catalyst-free synthesis of 5,9b-dihydro-1H-[1,2,4] triazino[5,6-b]indole-3-ols/thioles Der Pharma Chemica URL

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the yield and purity of fused heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the yield and purity of fused heterocyclic compounds. The synthesis of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a critical workflow in drug development, particularly for generating antimicrobial and antiviral scaffolds[1].

Before troubleshooting, it is vital to understand the structural nomenclature. The target molecule requires 5,7-dimethylisatin as the starting material. Upon fusion with the triazine ring, the numbering system shifts: the methyl groups at positions 5 and 7 on the isatin precursor become positions 8 and 6, respectively, on the final triazinoindole core.

Reaction Mechanism & Workflow

The synthesis is a self-validating two-step process:

  • Condensation: 5,7-dimethylisatin reacts with thiosemicarbazide under mild acid catalysis to form a Schiff base (thiosemicarbazone).

  • Cyclization: Base-catalyzed intramolecular ring closure forms the triazine ring, yielding the target thiol[2].

SynthesisWorkflow Isatin 5,7-Dimethylisatin + Thiosemicarbazide Condensation Step 1: Condensation (EtOH, cat. AcOH, Reflux) Isatin->Condensation Intermediate 5,7-Dimethylisatin-3-thiosemicarbazone (Solid Intermediate) Condensation->Intermediate Cyclization Step 2: Base Cyclization (Aq. K2CO3, Reflux) Intermediate->Cyclization Thiolate Triazinoindole Thiolate (Soluble Anion) Cyclization->Thiolate Acidification Workup: Acidification (Glacial AcOH to pH 5) Thiolate->Acidification Product 6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (Target Product) Acidification->Product

Workflow for the synthesis of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol.

Diagnostic FAQs: Causality & Troubleshooting

Q1: My condensation step yields a gummy residue instead of the expected yellow thiosemicarbazone precipitate. What went wrong? A1: This is typically caused by an imbalance in pH. The formation of the Schiff base at the C3 position of 5,7-dimethylisatin requires mild acid catalysis to activate the carbonyl carbon. Solution: Ensure you are using absolute ethanol with exactly 1-2 drops of glacial acetic acid per 10 mmol of starting material. Too much acid protonates the nucleophilic hydrazine amine of thiosemicarbazide, halting the reaction. If a gum forms, triturate with hot ethanol to induce crystallization.

Q2: The cyclization step (Step 2) is giving very low yields (<40%), and TLC shows multiple spots. How can I improve this? A2: Low yields during cyclization usually stem from competitive hydrolysis. The isatin-3-thiosemicarbazone intermediate is susceptible to hydrolysis back to the starting isatin if the base is too strong (e.g., prolonged reflux in strong NaOH) or if the reaction is left too long. Solution: Switch to a milder base system, such as aqueous potassium carbonate ( K2​CO3​ )[2]. K2​CO3​ provides sufficient basicity to deprotonate the thiosemicarbazone NH (facilitating the nucleophilic attack on the C2 carbonyl) without severely hydrolyzing the imine bond[1].

Q3: I completed the cyclization, but upon cooling, no product precipitated. Where is my product? A3: Your target molecule contains a highly acidic thiol group (which can tautomerize to a thione). In the basic reaction mixture (pH > 10), it exists entirely as a water-soluble thiolate anion. Solution: You must perform an acidic workup. Carefully neutralize the cooled reaction mixture with glacial acetic acid until the pH reaches ~5-6[2]. The protonated free thiol will precipitate immediately as a dense solid. Avoid strong mineral acids like HCl, which can trap impurities or cause partial degradation.

Q4: My final product is contaminated with disulfides. How do I prevent thiol oxidation? A4: Triazinoindole thiols are prone to oxidative dimerization into disulfides when exposed to atmospheric oxygen in basic solutions. Solution: Degas your aqueous base solutions with nitrogen or argon prior to the cyclization step. If disulfide contamination is already present, salvage the batch by adding a mild reducing agent, such as dithiothreitol (DTT), during recrystallization.

Quantitative Data: Cyclization Condition Optimization

The choice of base and solvent during Step 2 directly dictates the final yield. Below is a summary of field-tested parameters:

Cyclization BaseSolvent SystemTemp / TimeYield (%)Notes / Causality
K2​CO3​ (1.5 eq) H2​O Reflux / 4 h85-90%Mild base; minimizes hydrolysis of the imine bond[2].
NaOH (1.0 eq) H2​O Reflux / 2 h70-75%Faster reaction, but risks competitive hydrolysis.
K2​CO3​ (1.5 eq) EtOH/ H2​O (1:1)Reflux / 3 h80-85%Improves solubility of the thiosemicarbazone intermediate.
Et3​N (2.0 eq) DMF100°C / 6 h< 50%Insufficient basicity for efficient ring closure; poor yield.
Standardized Experimental Protocols
Step 1: Synthesis of 5,7-Dimethylisatin-3-thiosemicarbazone
  • Preparation: Suspend 5,7-dimethylisatin (10 mmol) and thiosemicarbazide (11 mmol) in 30 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to activate the C3 carbonyl.

  • Reaction: Reflux the mixture under continuous stirring for 2-3 hours. The reaction will transition from a suspension to a clear solution, followed by the precipitation of a bright yellow solid.

  • Isolation: Cool the mixture to room temperature, then chill in an ice bath for 30 minutes. Filter the precipitate under vacuum, wash with cold ethanol (2 × 10 mL) and diethyl ether (10 mL), and dry in a desiccator. (Expected yield: 90-95%).

Step 2: Base-Catalyzed Cyclization to 6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • Dissolution: Dissolve the 5,7-dimethylisatin-3-thiosemicarbazone (5 mmol) in 25 mL of a 5% (w/v) aqueous K2​CO3​ solution[1].

  • Cyclization: Reflux the mixture for 3-4 hours. The solid will gradually dissolve as the cyclization proceeds and the soluble thiolate salt is formed.

  • Filtration: Cool the reaction mixture to room temperature and filter off any insoluble unreacted starting material or impurities.

  • Precipitation: Slowly add glacial acetic acid dropwise to the filtrate under vigorous stirring until the pH reaches 5-6[2]. A heavy, pale-yellow precipitate will form.

  • Purification: Filter the solid, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from a mixture of DMF/Ethanol (1:3) to yield the pure target compound.

References
  • Ramadan, E. S., Rasheed, H. A., & El Ashry, E. S. H. "Synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to N-5 of 5H-1,2,4-triazino[5,6-b]indole-3-thiol." Journal of the Serbian Chemical Society, 84(1), 1-10, 2019. URL:[Link]

Sources

Optimization

improving solubility of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical challenges associated with planar, sulfur-containing heterocycles. The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical challenges associated with planar, sulfur-containing heterocycles.

The compound 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol presents a "worst-case scenario" for aqueous solubility. Its highly planar fused-ring system, lipophilic methyl groups, and reactive thiol moiety require a deeply mechanistic approach to formulation. This guide provides field-proven troubleshooting logic, self-validating protocols, and the causality behind every experimental choice to ensure your assays succeed.

PART 1: Fundamental Physicochemical Profiling (FAQ)

Q: Why is 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol practically insoluble in water? A: The insolubility is driven by three compounding thermodynamic factors:

  • High Crystal Lattice Energy: The fused triazino-indole core is highly planar, promoting intense intermolecular π−π stacking in the solid state. Water molecules cannot easily disrupt these strong lattice forces.

  • Lipophilicity: The addition of methyl groups at the 6 and 8 positions significantly increases the molecule's hydrophobicity (LogP), reducing its thermodynamic affinity for polar aqueous media [4].

  • Tautomerism: The compound exists in a thiol (-SH) thione (=S) equilibrium. While the thione form offers some hydrogen-bond accepting capability, it is insufficient to overcome the hydrophobic bulk of the molecule.

Q: Can I use pH adjustment to force dissolution? A: Yes, but only in the alkaline range. The free thiol group (-SH) at the 3-position is weakly acidic (estimated pKa ~8.0–9.0). Elevating the buffer pH above 8.5 deprotonates the thiol to generate a negatively charged thiolate anion ( S− ). This ionization dramatically lowers the LogD (distribution coefficient at a specific pH), allowing ion-dipole interactions with water to facilitate dissolution.

PART 2: Troubleshooting Formulation Issues (Q&A)

Issue 1: "My compound crashes out immediately when I dilute my DMSO stock into PBS." Cause: This is the classic anti-solvent precipitation effect [1]. When you inject a 100% DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The solvent capacity of the mixture drops exponentially—not linearly—causing the localized concentration of the drug to exceed its thermodynamic solubility limit. This triggers rapid nucleation and precipitation. Solution: Transition from kinetic to thermodynamic solubilization. Use a stepwise dilution method under vigorous vortexing to prevent localized supersaturation, or introduce a surfactant (e.g., 0.1% Tween 80) to lower the interfacial tension and trap the drug in micelles before it can nucleate.

Issue 2: "The solution initially looks clear, but turns cloudy over 24-48 hours. HPLC shows a new, highly retained peak." Cause: Your compound is not precipitating; it is degrading. The free thiol is highly susceptible to auto-oxidation in the presence of dissolved oxygen and trace transition metals. This forms intermolecular disulfide bonds (R-S-S-R), creating a dimer. The resulting dimer has double the molecular weight, extreme hydrophobicity, and zero ionizable protons, making it completely insoluble. Solution: Formulate with a reducing agent. Add 1–5 mM TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to your buffer. TCEP is preferred as it is odorless, stable at a wider pH range, and does not contain thiols itself.

Issue 3: "I need to dose in vivo (IV/IP) and cannot use high pH, high DMSO, or toxic surfactants. What is the best approach?" Cause: In vivo models require physiological pH (7.4) and strict limits on organic co-solvents (typically <5% DMSO) to prevent hemolysis or tissue necrosis. Solution: Utilize Cyclodextrin Inclusion Complexation [2, 3]. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) has a hydrophobic cavity (approx. 6.0–6.5 Å) that perfectly accommodates the planar triazinoindole core. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility, effectively "masking" the drug from the aqueous environment without altering its covalent structure.

PART 3: Experimental Protocols

Protocol A: HP- β -CD Inclusion Complexation (Lyophilization Method)

This protocol generates an amorphous solid dispersion ideal for in vivo dosing, providing the highest fold-increase in solubility [2, 3].

  • Excipient Preparation: Dissolve HP- β -CD in ultra-pure (Milli-Q) water to create a 20% (w/v) solution.

    • Causality: Water is strictly used because organic solvents will compete with the drug for the cyclodextrin's hydrophobic cavity.

  • API Integration: Add 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol powder to the solution at a 1:2 (Drug:Cyclodextrin) molar ratio.

  • Equilibration: Stir the suspension continuously at 25°C for 48 hours in the dark.

    • Causality: Non-covalent host-guest complexation is a thermodynamically driven but kinetically slow process. 48 hours ensures maximum cavity occupancy.

  • Clarification: Filter the equilibrated solution through a 0.45 µm PTFE syringe filter.

    • Self-Validation Step: The retentate contains uncomplexed API. Analyze the filtrate via UV-Vis or HPLC to quantify the exact concentration of the solubilized complex.

  • Lyophilization: Flash-freeze the filtrate in liquid nitrogen and lyophilize at -80°C for 72 hours.

    • Causality: Rapid sublimation of water traps the drug-cyclodextrin complex in an amorphous state, preventing the drug from recrystallizing and reverting to its high-energy lattice state.

Protocol B: pH-Shift & Anti-Oxidant Solubilization (For In Vitro Assays)

A rapid method for biochemical assays that tolerate minor solvent concentrations.

  • Stock Preparation: Dissolve the API in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C under argon.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer adjusted to pH 8.5. Add 1 mM TCEP immediately before use.

    • Causality: pH 8.5 forces the formation of the soluble thiolate anion. TCEP actively reduces any nascent disulfide dimers back to soluble monomers.

  • Controlled Dilution: Place the buffer on a vortex mixer at max speed. Using a precision pipette, add the DMSO stock dropwise directly into the center of the vortex.

    • Causality: High shear forces instantly disperse the DMSO, preventing the localized zones of high-water/high-drug concentration that trigger anti-solvent precipitation.

PART 4: Quantitative Data Presentation

The following table summarizes the expected solubility gains based on the chosen formulation strategy, allowing you to select the method that best fits your assay's tolerance limits.

Formulation StrategyPrimary Mechanism of ActionExpected Solubility GainBest ApplicationKey Limitations
pH Adjustment (pH > 8.5) Deprotonation of thiol to thiolate anion10 to 50-foldIn vitro enzymatic assaysNon-physiological pH; risk of alkaline hydrolysis.
Co-Solvency (10% DMSO) Reduction of aqueous dielectric constant5 to 20-foldHigh-throughput screeningCellular toxicity; high risk of anti-solvent precipitation [1].
HP- β -CD Complexation Hydrophobic encapsulation of planar core100 to 500-foldIn vivo dosing, cell cultureRequires high excipient ratio (1:2 to 1:5 molar) [3].
Micellar (0.1% Tween 80) Entrapment in surfactant hydrophobic core20 to 50-foldIntravenous formulationsPotential interference with optical/fluorescence assays.

PART 5: Visualization

The following decision tree maps the logical workflow for overcoming the specific solubility barriers of triazinoindole-3-thiols.

SolubilityOptimization API 6,8-dimethyl-5H-[1,2,4]triazino [5,6-b]indole-3-thiol Assess Determine Assay Requirements API->Assess InVitro In Vitro / Biochemical (Tolerates pH shift & DMSO) Assess->InVitro InVivo In Vivo / Cell-Based (Physiological pH, low solvent) Assess->InVivo Method1 pH 8.5 + 5% DMSO + 1mM TCEP InVitro->Method1 Method2 HP-β-CD Complexation (1:2 Molar Ratio) InVivo->Method2 Check1 Precipitation on Dilution? Method1->Check1 Check2 Disulfide Dimerization? Method2->Check2 Fix1 Add 0.1% Tween 80 (Micellar Solubilization) Check1->Fix1 Yes Final Optimized Soluble Formulation Check1->Final No Fix2 Degas Buffer & Increase Antioxidant Check2->Fix2 Yes Check2->Final No Fix1->Final Fix2->Final

Workflow for optimizing triazinoindole-3-thiol solubility based on application.

PART 6: References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Indian Journal of Pharmaceutical and Biological Research URL: [Link]

  • Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes MDPI (Molecules) URL: [Link]

  • Synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to N-5 of 5H-1,2,4-triazino[5,6-b]indole-3-thiol Journal of the Serbian Chemical Society URL: [Link]

Troubleshooting

preventing oxidative degradation of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol during storage

Technical Support Center: 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol Welcome to the dedicated support guide for 6,8-dimethyl-5H-[1][2]triazino[5,6-b]indole-3-thiol. This document provides in-depth technical g...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol

Welcome to the dedicated support guide for 6,8-dimethyl-5H-[1][2]triazino[5,6-b]indole-3-thiol. This document provides in-depth technical guidance, troubleshooting, and best practices for the storage and handling of this compound, specifically addressing the prevention of its oxidative degradation. As a molecule with significant potential in drug development, evidenced by the broad biological activities of the triazinoindole scaffold, maintaining its structural integrity is paramount for reproducible and reliable experimental outcomes[3][4].

Section 1: The Core Challenge: Understanding Thiol Oxidation

The primary stability issue with 6,8-dimethyl-5H-[1][2]triazino[5,6-b]indole-3-thiol arises from its thiol (-SH) functional group. Thiols are susceptible to oxidation, a process that can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and pH.[1][5] This degradation can lead to the formation of various impurities, primarily the corresponding disulfide, which can significantly impact the compound's purity, activity, and experimental performance.

The oxidative process typically occurs in stages:

  • Thiol to Disulfide: The most common degradation pathway involves the oxidation of two thiol molecules to form a disulfide bond (S-S).[6] This is a redox reaction that can occur under mild conditions, including exposure to air during routine handling.[1] The formation of disulfide bridges is a key process in protein folding and can be reversible.[6][7]

  • Further Oxidation: With stronger oxidizing agents or prolonged exposure, the sulfur atom can be further oxidized to form sulfinic and ultimately sulfonic acids.[1] These are generally considered irreversible degradation products in a laboratory setting.

Oxidative Degradation Pathway

The following diagram illustrates the primary degradation pathway for a generic thiol compound, which is directly applicable to 6,8-dimethyl-5H-[1][2]triazino[5,6-b]indole-3-thiol.

G Thiol Thiol (R-SH) (Active Compound) Disulfide Disulfide (R-S-S-R) (Primary Impurity) Thiol->Disulfide Mild Oxidation (e.g., O₂, light, heat) Sulfinic Sulfinic Acid (R-SO₂H) (Further Degradation) Disulfide->Sulfinic Stronger Oxidation Sulfonic Sulfonic Acid (R-SO₃H) (Irreversible Degradation) Sulfinic->Sulfonic Strong Oxidation

Caption: Oxidative degradation pathway of thiol compounds.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of 6,8-dimethyl-5H-[1][2]triazino[5,6-b]indole-3-thiol.

Observed Issue Probable Cause Recommended Solution & Explanation
Appearance of a new, less polar spot on TLC/peak in LC-MS after short-term storage. Dimerization to Disulfide. This is the most common form of degradation. The disulfide dimer is less polar than the thiol monomer. Solution: Immediately implement inert atmosphere storage (see Protocol 3.1). For material already partially degraded, consider purification by column chromatography if the disulfide is the only impurity.
Compound has a yellowish or off-white color, when it should be a different color. Oxidation and potential formation of multiple degradation products. Color change often indicates impurity formation. Solution: Verify purity using analytical methods (NMR, LC-MS). If significant degradation has occurred, the batch may be unusable. Discard and source fresh material, adhering strictly to the recommended storage and handling protocols.
Inconsistent results in biological assays. Variable purity of the compound due to ongoing degradation. Oxidative degradation reduces the concentration of the active thiol compound, leading to lower-than-expected activity and poor reproducibility.[8] Solution: Use freshly opened or recently purified compound for all experiments. Prepare stock solutions in deoxygenated solvents immediately before use.
Precipitate forms in a stock solution upon storage. Formation of less soluble disulfide dimer or other degradation products. The disulfide derivative often has different solubility properties compared to the parent thiol. Solution: Avoid long-term storage of solutions. If solutions must be stored, even for a short period, flush the vial headspace with an inert gas (Argon or Nitrogen) and store at -20°C or -80°C.[9] Note that freeze-thaw cycles can also promote degradation.[9]

Section 3: Protocols for Preventing Degradation

Adherence to rigorous storage and handling protocols is the most effective strategy for preserving the integrity of 6,8-dimethyl-5H-[1][2]triazino[5,6-b]indole-3-thiol.

Recommended Storage Conditions

Proper storage is the first line of defense against oxidation. The ideal conditions are summarized below.

Parameter Condition Rationale
Temperature -20°C to -80°C Low temperatures significantly slow the rate of chemical reactions, including oxidation. Storage at -80°C is preferable for long-term stability (>6 months).[9]
Atmosphere Inert Gas (Argon or Nitrogen) Replacing oxygen with an inert gas is critical. This directly removes the primary oxidizing agent.[1][5]
Light Protection from Light (Amber Vial) Light, particularly UV light, can provide the energy to initiate and catalyze oxidative reactions.[10]
Container Tightly Sealed Glass Vial with PTFE-lined Cap Prevents ingress of atmospheric oxygen and moisture. Glass is preferred for its inertness.
Form Solid (Lyophilized Powder) Storing the compound as a dry solid minimizes mobility and reaction rates compared to storage in solution.
Experimental Handling Workflow

Minimizing exposure to air during experimental use is crucial. This workflow outlines the best practices for handling the compound outside of long-term storage.

G cluster_storage Long-Term Storage cluster_inert Inert Environment cluster_use Experimental Use Storage 1. Retrieve from -80°C Freezer Equilibrate 2. Equilibrate to RT in Desiccator Storage->Equilibrate Transfer 3. Transfer to Glovebox / Schlenk Line Equilibrate->Transfer Weigh 4. Weigh Required Amount Transfer->Weigh Dissolve 5. Dissolve in Deoxygenated Solvent Weigh->Dissolve Reaction 6. Use Immediately in Experiment Dissolve->Reaction

Caption: Recommended workflow for handling the air-sensitive thiol compound.

Step-by-Step Protocol:

  • Preparation: Before retrieving the compound, ensure all necessary glassware is clean and oven-dried to remove moisture. Prepare deoxygenated solvents by sparging with argon or nitrogen for at least 30 minutes.

  • Equilibration: Remove the sealed vial from the freezer and place it in a desiccator. Allow it to warm to room temperature completely before opening. This prevents condensation of atmospheric water inside the cold vial.

  • Inert Transfer: Transfer the vial into an inert atmosphere glovebox.[5][11] If a glovebox is not available, use a Schlenk line to maintain a positive pressure of inert gas.

  • Aliquotting: Open the vial and quickly weigh the desired amount of the solid into a clean, dry container. Work efficiently to minimize the time the solid is exposed.

  • Resealing & Storage: Immediately and tightly reseal the main container. Purge the headspace with inert gas before returning it to the freezer.

  • Dissolution: Add the pre-prepared deoxygenated solvent to the weighed aliquot to create your stock solution.

  • Usage: Use the freshly prepared solution immediately in your experiment.

References

  • JoVE. (2023). Preparation and Reactions of Thiols. [Link]

  • Hindawi. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). The role of thiols in antioxidant systems. [Link]

  • Faraz Oil. (2025). Sulfur Storage & Handling Tips | Safety Guide. [Link]

  • Fiveable. (2025). Thiol Oxidation: Organic Chemistry Study Guide. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways. [Link]

  • MDPI. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. [Link]

  • Romanian Journal of Oral Rehabilitation. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. [Link]

  • Chemistry LibreTexts. (2021). 3.7: Redox Reactions of Thiols and Disulfides. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. (n.d.). Thiol-based antioxidants. [Link]

  • ResearchGate. (2026). Thiolated polymers: Stability of thiol moieties under different storage conditions. [Link]

  • ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Reddit. (2013). Handling thiols in the lab. [Link]

  • ResearchGate. (2025). Effects of storage conditions on thiol disulfide homeostasis. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. [Link]

  • ResearchGate. (2025). Synthesis of Novel Triazinoindole-Based Thiourea Hybrid: A Study on α-Glucosidase Inhibitors and Their Molecular Docking. [Link]

  • MDPI. (2025). Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. [Link]

  • ResearchGate. (2015). Synthesis of novel[1][12]thiazino[3´,2´:2,3][1][2]triazino[5,6-b]indole derivatives. [Link]

  • ResearchGate. (2012). The Role of Thiol on Degradation of Pentaerythrityl Tetranitrate and Isosorbide Dinitrate. [Link]

  • MDPI. (2019). Synthesis of Novel Triazinoindole-Based Thiourea Hybrid: A Study on α-Glucosidase Inhibitors and Their Molecular Docking. [Link]

  • PubMed. (2025). Novel 2,5-dihydro-3H-[1][2]triazino[5,6-b]indole derivatives decorated with disulfide moiety are effective for treating bacterial infections by inducing reactive oxygen species. [Link]

  • PubMed. (2015). Antioxidant action of 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, an efficient aldose reductase inhibitor, in a 1,1'-diphenyl-2-picrylhydrazyl assay and in the cellular system of isolated erythrocytes exposed to tert-butyl hydroperoxide. [Link]

  • Preprints.org. (2019). Synthesis of novel Triazinoindole-Based-Thiourea Hybrid: α-Glucosidase Inhibitors and Their Molecular Docking Study. [Link]

  • ResearchGate. (2025). Convenient Synthesis 5 H -[1][2]Triazine[5,6- b ]indole-3-thiol Derivatives. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reflux Conditions for 6,8-dimethyl-5H-triazino[5,6-b]indole-3-thiol Preparation

Technical Support Center: Optimizing Reflux Conditions for 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol Preparation Welcome to the technical support center for the synthesis of 6,8-dimethyl-5H-[1][2][3]triazino...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reflux Conditions for 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol Preparation

Welcome to the technical support center for the synthesis of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical reflux cyclization step in the preparation of this promising heterocyclic compound. Our goal is to equip you with the scientific rationale and practical guidance to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol?

A1: The most common and effective method for synthesizing this class of compounds is a two-step process. The first step involves the condensation of 6,8-dimethylisatin with thiosemicarbazide to form the intermediate 6,8-dimethylisatin-3-thiosemicarbazone. The subsequent and crucial step is the base-catalyzed intramolecular cyclization of this intermediate under reflux conditions, which yields the desired 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol. The choice of base and solvent for the reflux step is critical for the success of the reaction.[4]

Q2: Why is the reflux step so critical for this synthesis?

A2: The reflux step provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization. During this process, the thiosemicarbazone intermediate undergoes a dehydration and ring-closure reaction to form the stable triazino-indole heterocyclic system. Inadequate temperature or duration of reflux can lead to an incomplete reaction, while excessive heat or prolonged reaction times may result in the degradation of the starting material or the desired product, leading to a lower yield and the formation of impurities.[1][5]

Q3: What are the recommended starting conditions for the reflux cyclization?

A3: For researchers new to this synthesis, a reliable starting point is the use of potassium carbonate (K₂CO₃) as the base in a high-boiling point solvent such as 1,4-dioxane.[4] A typical starting molar ratio would be 1 equivalent of the 6,8-dimethylisatin-3-thiosemicarbazone to 1.5-2 equivalents of potassium carbonate. The reaction mixture should be refluxed for a period of 6-8 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[5]

Troubleshooting Guide

This section addresses common issues encountered during the reflux cyclization step and provides a systematic approach to troubleshooting.

Issue 1: Low or No Product Yield

Q: I am experiencing a very low yield of my target compound after the reflux step. What are the potential causes and how can I address them?

A: Low yield is a frequent challenge in organic synthesis and can be attributed to several factors in this particular reaction. A logical troubleshooting approach is essential to identify and resolve the issue.

Possible Causes and Solutions:

  • Incomplete Reaction: The condensation reaction to form the thiosemicarbazone intermediate may not have gone to completion, or the subsequent cyclization during reflux was insufficient.

    • Solution: Before proceeding to the reflux step, ensure the formation of the 6,8-dimethylisatin-3-thiosemicarbazone is complete. This can be verified by TLC or by isolating and characterizing the intermediate. For the reflux step, consider extending the reaction time and continue to monitor the reaction's progress by TLC.[5] A modest increase in temperature, if using a solvent other than its boiling point, could also be beneficial.[1]

  • Sub-optimal Base: The strength and amount of the base are crucial for efficient cyclization.

    • Solution: If using a weak base like potassium carbonate, you might consider switching to a stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6] However, be aware that stronger bases can sometimes promote side reactions, so careful optimization of the base concentration and reaction temperature is necessary. It is recommended to perform small-scale trial reactions to determine the optimal base and its concentration.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. The solvent must be able to dissolve the reactants to a reasonable extent at reflux temperature and should be inert under the reaction conditions.

    • Solution: While dioxane is a good starting point, other high-boiling point solvents like dimethylformamide (DMF) or ethanol can be explored.[4] The polarity of the solvent can influence the reaction mechanism, so screening different solvents can sometimes lead to a significant improvement in yield.

  • Purity of Starting Materials: Impurities in the 6,8-dimethylisatin or thiosemicarbazide can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallization or purification of the 6,8-dimethylisatin and thiosemicarbazide may be necessary if they are of questionable purity.

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My TLC analysis of the crude product shows multiple spots in addition to the desired product. What are these impurities and how can I minimize their formation?

A: The formation of byproducts is a common occurrence in many organic reactions. Identifying the potential impurities can help in optimizing the reaction conditions to minimize their formation.

Potential Impurities and Mitigation Strategies:

  • Unreacted Starting Material: The most common "impurity" is often unreacted 6,8-dimethylisatin-3-thiosemicarbazone.

    • Mitigation: As discussed under "Low Yield," this can be addressed by optimizing the reflux time, temperature, and the choice of base to drive the reaction to completion.[5]

  • Hydrolysis of the Thiol Group: The thiol group in the final product can be susceptible to hydrolysis, especially under harsh basic conditions and in the presence of water.

    • Mitigation: Ensure that anhydrous solvents and reagents are used. If a strong aqueous base is used, minimize the reaction time and temperature to reduce the risk of hydrolysis.

  • Side Reactions of Isatin: Isatin itself can undergo various side reactions under basic conditions, such as ring-opening or self-condensation.

    • Mitigation: A well-controlled reaction temperature and the use of a suitable base can help to suppress these side reactions.

  • Oxidation of the Thiol: The thiol group can be oxidized to a disulfide, especially if the reaction is exposed to air for prolonged periods at high temperatures.

    • Mitigation: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.

Experimental Protocols

Protocol 1: Optimized Reflux Synthesis of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol

This protocol provides a detailed, step-by-step methodology for the optimized synthesis of the target compound.

Materials:

  • 6,8-dimethylisatin-3-thiosemicarbazone (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • TLC plates (silica gel) and developing chamber

  • Suitable eluent for TLC (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • To a dry round-bottom flask, add 6,8-dimethylisatin-3-thiosemicarbazone and anhydrous potassium carbonate.

  • Add a sufficient amount of anhydrous 1,4-dioxane to ensure good stirring of the suspension.

  • Place the flask in a heating mantle and fit it with a reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC at regular intervals (e.g., every hour).

  • Once the TLC analysis indicates the complete consumption of the starting material, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of the crude product by recrystallization.

Materials:

  • Crude 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol

  • Ethanol (or another suitable recrystallization solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid completely.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • As the solution cools, the pure product should crystallize out.

  • To maximize the yield, you can place the flask in an ice bath for about 30 minutes after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

  • Dry the crystals thoroughly to remove any residual solvent.

Data Presentation

Table 1: Effect of Reflux Conditions on Yield

EntryBase (equivalents)SolventReflux Time (hours)Yield (%)Observations
1K₂CO₃ (1.5)Ethanol865Incomplete reaction observed on TLC.
2K₂CO₃ (2.0)Dioxane885Clean reaction with minimal byproducts.
3NaOH (1.5)Ethanol678Some byproduct formation observed.
4KOH (2.0)Dioxane690High yield, but requires careful temperature control.

Note: These are representative data and may vary depending on the specific reaction scale and purity of reagents.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Reflux Cyclization cluster_2 Step 3: Purification Start 6,8-Dimethylisatin + Thiosemicarbazide Condensation Condensation Reaction Start->Condensation Intermediate 6,8-Dimethylisatin-3-thiosemicarbazone Condensation->Intermediate Reflux Reflux with Base (e.g., K2CO3) in Solvent (e.g., Dioxane) Intermediate->Reflux Crude_Product Crude Product Reflux->Crude_Product Purification Recrystallization (e.g., from Ethanol) Crude_Product->Purification Final_Product Pure 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol Purification->Final_Product

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 6,8-dimethyl-5H-triazino[5,6-b]indole-3-thiol

Technical Support Center: Purification and Recrystallization of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol This technical guide provides researchers, scientists, and drug development professionals with in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification and Recrystallization of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification and recrystallization of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol. The protocols and advice herein are grounded in established chemical principles and tailored to address the specific challenges associated with this heterocyclic compound.

I. Understanding the Molecule and Potential Impurities

6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol is a complex heterocyclic system. Its purification is often complicated by its limited solubility and the potential for side reactions during its synthesis, which typically involves the cyclization of a substituted isatin-3-thiosemicarbazone.

A primary concern during the purification of this and other thiol-containing compounds is the propensity of the thiol (-SH) group to oxidize, leading to the formation of disulfide impurities.[1] This oxidation can be catalyzed by trace metals or exposure to atmospheric oxygen.[1]

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual substituted isatin and thiosemicarbazide.

  • Disulfide Byproducts: Formed by the oxidation of the thiol group.

  • Incomplete Cyclization Products: Intermediates from the condensation reaction.

  • Isomeric Byproducts: Potential for alternative cyclization pathways.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the purification and recrystallization of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive. Premature crystallization occurred during hot filtration.Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Use a minimal amount of hot solvent to dissolve the crude product completely. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Product Oiling Out (Forms an Oil Instead of Crystals) The melting point of the compound is lower than the boiling point of the solvent. The compound is supersaturated. Impurities are depressing the melting point.Switch to a lower-boiling point solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Perform a preliminary purification step (e.g., column chromatography) to remove impurities before recrystallization.
Persistent Yellow/Brown Coloration in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be cautious, as charcoal can also adsorb the desired product, so use it sparingly.
Formation of Disulfide Impurities Oxidation of the thiol group due to exposure to air or metal catalysts.Perform recrystallization under an inert atmosphere (e.g., nitrogen or argon).[1] Degas solvents before use. Consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the recrystallization mixture to reduce any formed disulfide back to the thiol.[1]
Product Fails to Crystallize Upon Cooling The solution is not sufficiently saturated. The solution is supersaturated.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the flask or adding a seed crystal. Cool the solution in an ice bath or freezer.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the recrystallization of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol?

A1: Based on the synthesis of related 5H-[1][2][3]triazino[5,6-b]indole-3-thiol derivatives, 1,4-dioxane is a promising solvent to investigate.[4] Often, a two-solvent system provides the best results. A common approach is to dissolve the compound in a "good" solvent (like hot dioxane) and then add a "poor" solvent (an anti-solvent like water) until the solution becomes turbid.[5] The solution is then heated until it becomes clear again and allowed to cool slowly.

Q2: My purified compound shows a broad melting point range. What does this indicate?

A2: A broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the pure substance, leading to a depression and broadening of the melting point. Further purification steps are necessary.

Q3: How can I confirm the purity of my final product?

A3: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can reveal the presence of impurities with distinct signals. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography can be a very effective method for purifying this compound, especially for removing closely related impurities. A silica gel column is typically used. The choice of eluent (solvent system) will depend on the polarity of the compound and its impurities. A good starting point would be a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone), with the polarity gradually increased.

Q5: What precautions should I take when handling the thiol group?

A5: The thiol group is susceptible to oxidation.[1] It is advisable to handle the compound under an inert atmosphere, especially during heating steps.[1] Using degassed solvents can also minimize oxidation. If disulfide formation is a persistent issue, the addition of a reducing agent may be necessary.

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general workflow for recrystallization. The choice of solvent will need to be determined experimentally.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dioxane) at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Two-Solvent Recrystallization using Dioxane and Water

This protocol is a specific application of the general procedure, using a solvent system known to be effective for related compounds.

  • Dissolution: Dissolve the crude product in a minimal amount of hot 1,4-dioxane.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of hot dioxane until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of dioxane and water.

  • Drying: Dry the crystals under vacuum.

V. Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol.

PurificationWorkflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystals Crystals Formed cool->crystals oiling_out Product Oils Out cool->oiling_out collect Collect & Dry Pure Product crystals->collect Yes troubleshoot Troubleshoot Crystallization crystals->troubleshoot No troubleshoot->dissolve oiling_out->cool No change_solvent Change Solvent / Conditions oiling_out->change_solvent Yes change_solvent->dissolve

Caption: Purification workflow for 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol.

VI. References

  • Purification of thiols - Chemistry Stack Exchange. (2025, February 6). Retrieved from [Link]

  • Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]

  • (PDF) Synthesis of novel[1][4]thiazino[3´,2´:2,3][1][2][3]triazino[5,6-b]indole derivatives. (2015, April 4). Retrieved from [Link]

  • Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed. (2001, March 15). Retrieved from [Link]

  • How To: Work with Thiols - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][2][3]triazole-6(5H)-ones as Possible Anticancer Agents - MDPI. (2021, February 22). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed. (2025, February 15). Retrieved from [Link]

  • Two-Solvent Recrystallization : r/chemhelp - Reddit. (2026, February 9). Retrieved from [Link]

  • Selective purification of the thiol peptides of myosin - PubMed. (n.d.). Retrieved from [Link]

  • Thiopropyl Resin for the purification of thiol group containing proteins - G-Biosciences. (2024, July 25). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Retrieved from [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. (n.d.). Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation - PMC. (2011, January 7). Retrieved from [Link]

  • Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (2023, November 30). Retrieved from [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. (n.d.). Retrieved from [Link]

  • US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents. (n.d.). Retrieved from

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. (2016, August 9). Retrieved from [Link]

  • Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies - PubMed. (2009, April 5). Retrieved from [Link]

  • US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents. (n.d.). Retrieved from

Sources

Optimization

resolving NMR spectral overlaps for 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Technical Support Center: Nuclear Magnetic Resonance (NMR) Spectroscopy Topic: Resolving NMR Spectral Overlaps for 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol Audience: Researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nuclear Magnetic Resonance (NMR) Spectroscopy

Topic: Resolving NMR Spectral Overlaps for 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol

Audience: Researchers, scientists, and drug development professionals.

Document ID: TSC-NMR-2026-03-17

Introduction

Welcome to the technical support guide for resolving NMR spectral analysis challenges. This document addresses one of the most common hurdles in structural elucidation: spectral overlap. We will focus on the complex heterocyclic system, 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol, a molecule whose fused aromatic rings and multiple nitrogen atoms present a classic case of signal crowding. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just protocols, but the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial ¹H NMR spectrum shows severe overlap in the aromatic region (7-9 ppm). I can't distinguish individual multiplets. What are my first steps?

A1: This is a very common issue, especially with polycyclic aromatic compounds. Before resorting to complex 2D experiments, simple optimization of the acquisition parameters and sample conditions can often resolve or simplify the spectrum.

Causality: The chemical shift of a proton is highly sensitive to its local electronic environment.[4] Factors like solvent, temperature, and concentration can subtly alter this environment through mechanisms like hydrogen bonding, π-stacking, and conformational changes, thereby changing the chemical shifts of overlapping protons.[5][6][7]

Troubleshooting Protocol:

  • Change the Solvent: The simplest and often most effective first step is to re-run the spectrum in a different deuterated solvent. Anisotropic effects from aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts compared to less interactive solvents like DMSO-d₆ or methanol-d₄.[8] For your molecule, which has a thiol and N-H protons, switching between aprotic (CDCl₃, acetone-d₆) and protic (CD₃OD) or hydrogen-bond accepting (DMSO-d₆) solvents can dramatically alter the chemical shifts of nearby protons.[5][9]

  • Vary the Temperature: Acquiring spectra at different temperatures (Variable Temperature or VT-NMR) can resolve overlapping signals.[9] As temperature changes, the populations of different molecular conformations can shift, leading to an averaged chemical shift that is temperature-dependent.[6][9] For exchangeable protons (like the N-H and S-H on your molecule), increasing the temperature can break intermolecular hydrogen bonds, often causing their signals to shift significantly.[9]

  • Adjust Concentration: Analyte-analyte interactions (like π-stacking) are concentration-dependent. If your signals are broad or overlapping due to aggregation, diluting the sample may sharpen the signals and slightly alter their positions.[5]

  • Increase the Magnetic Field Strength: If you have access to a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher), this is the most direct way to increase spectral dispersion. The separation between peaks (in Hz) increases linearly with the magnetic field strength, while the J-coupling (in Hz) remains constant. This spreads the signals out, often resolving the overlap.[10]

Q2: I've optimized the conditions, but overlap persists. How can I definitively trace the proton-proton connectivities within the indole and triazine ring systems?

A2: Once you've exhausted simple parameter optimization, the next logical step is to use two-dimensional (2D) NMR to spread the correlations into a second dimension.[11][12] For tracing proton-proton connectivities, the two workhorse experiments are COSY and TOCSY.

Expert Insight: The choice between COSY and TOCSY depends on the information you need. COSY is like taking single steps along the carbon backbone, showing only direct neighbors. TOCSY is like sending out a signal to the entire connected family of protons, revealing the whole spin system at once.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (²JHH, ³JHH).[13][14] It is excellent for mapping direct neighbor relationships (e.g., H-C-C-H). A cross-peak between two protons in a COSY spectrum indicates they are J-coupled.[15][16]

  • TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given spin system, not just direct neighbors.[13][16] Magnetization is relayed throughout the entire chain of coupled protons.[17] This is extremely useful for identifying all protons belonging to a single structural fragment, even if some of the intermediate protons are obscured by other signals.[18]

Workflow: Homonuclear Correlation

Caption: The synergistic relationship between key 2D NMR experiments.

Data Summary: Key 2D NMR Experiments

ExperimentInformation ObtainedPrimary Application for this MoleculeTypical Experiment Time
COSY ¹H-¹H correlations through 2-3 bonds (J-coupling). [15][19]Tracing connectivity of aromatic protons on the indole ring.15-30 minutes
TOCSY ¹H-¹H correlations within an entire spin system. [18]Identifying all protons belonging to the indole system, even with overlap.30-60 minutes
HSQC One-bond ¹H-¹³C correlations. [20][21]Assigning each proton to its directly attached carbon. Identifying CH vs CH₂/CH₃.30-90 minutes
HMBC Long-range (2-4 bond) ¹H-¹³C correlations. [20][19]Connecting the methyl groups to the indole ring, assigning quaternary carbons, and confirming the fusion of the triazino and indole rings.1-4 hours
Q5: The triazino[5,6-b]indole core is rich in nitrogen. Can I use ¹⁵N NMR to gain more structural information and resolve ambiguities?

A5: Absolutely. This is an advanced but powerful technique. While the natural abundance of ¹⁵N is low (0.36%), modern spectrometers and inverse-detected experiments (like ¹H-¹⁵N HMBC) make it feasible to obtain crucial data. [22] Expert Insight: For a molecule with four nitrogen atoms, a ¹H-¹⁵N HMBC is invaluable. It can confirm tautomeric forms and definitively establish the connectivity through the nitrogen atoms, which is impossible with ¹H/¹³C NMR alone.

  • ¹H-¹⁵N HMBC: Similar to its ¹³C counterpart, this experiment shows correlations between protons and nitrogen atoms over 2-3 bonds. This can help you:

    • Confirm the position of the N-H proton in the indole ring by observing its correlation to N5.

    • Trace connectivities from aromatic protons to the nitrogen atoms of the triazine ring (N1, N2, N4).

    • Distinguish between isomers if the synthesis could lead to different ring fusion patterns.

Isotopic labeling of the molecule with ¹⁵N can significantly enhance the sensitivity of these experiments. [23][24][25]

Q6: Which software tools are recommended for processing and analyzing this complex 2D NMR data?

A6: Processing modern 2D NMR data requires specialized software. While spectrometer vendor software (like Bruker's TopSpin) is powerful for acquisition and basic processing, many researchers use third-party software for comprehensive analysis and reporting. [2][3] Recommended Software:

SoftwareKey FeaturesVendor
MestReNova (Mnova) User-friendly interface, excellent for processing and analyzing 1D and 2D data from multiple vendors, advanced plugins for tasks like qNMR and spectral deconvolution. [1][26]Mestrelab Research
TopSpin The native software for Bruker spectrometers, powerful processing capabilities, free for academic users. [2][3]Bruker
ACD/Spectrus Processor A multi-technique platform that can process data from NMR, MS, chromatography, etc., in a single environment. [27]ACD/Labs
SpinWorks A free, easy-to-use tool for offline processing, particularly good for routine 1D and 2D spectra. [2]Kirk Marat (University of Manitoba)

These tools facilitate peak picking, integration, multiplet analysis, and the overlay of different spectra (e.g., HSQC on top of HMBC), which is critical for solving complex structures. [1][26]

References

  • Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]

  • Recommended Software for NMR Data Process. Georgia Institute of Technology. [Link]

  • NMR Data Processing Software. University of Delaware. [Link]

  • NMR Software | NMR Technologies. Bruker. [Link]

  • Software for NMR, Chromatography, MS & more | Spectrus Processor™. ACD/Labs. [Link]

  • Optimal NMR Sampling: Impact on Signal Resolution. Patsnap Eureka. [Link]

  • Optimizing resolution in multidimensional NMR by three-way decomposition. Europe PMC. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. IntechOpen. [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (NIH). [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • NMR SPECTROSCOPY EXPLAINED. Wiley. [Link]

  • HSQC and HMBC | NMR Core Facility. Columbia University. [Link]

  • Optimizing resolution in multidimensional NMR by three-way decomposition. PubMed. [Link]

  • Achieving high resolution and optimizing sensitivity in spatial frequency encoding NMR spectroscopy: from theory to practice. Royal Society of Chemistry. [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]

  • Optimized Default 1H Parameters. University of Virginia. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. inChemistry. [Link]

  • COSY. University of Rochester. [Link]

  • The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. ResearchGate. [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. National Institutes of Health (NIH). [Link]

  • Comparison of COSY and TOCSY for detection of small couplings between protons. Chemistry Stack Exchange. [Link]

  • Two-Dimensional Nuclear Magnetic Resonance (NMR) Experiments – Study Guide. StudyGuides.com. [Link]

  • Gradient-based 2D NMR experiments. Nanalysis. [Link]

  • Thermal and Solvent Effects on the NMR and UV Parameters of Some Bioreductive Drugs. The Journal of Chemical Physics. [Link]

  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Publications. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. Royal Society of Chemistry. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Research. [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. National Institutes of Health (NIH). [Link]

  • Overcoming spectral overlap at 60 MHz 2D NMR on BT NMR. YouTube. [Link]

  • Synthesis and NMR spectra of [15N]indole. ResearchGate. [Link]

  • Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy. Wiley Online Library. [Link]

  • Active Nuclei Nitrogen-15 NMR Spectroscopy. Anasazi Instruments. [Link]

  • NITROGEN-15 MAGNETIC RESONANCE SPECTROSCOPY. ACS Publications. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Nizhni Novgorod. [Link]

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  • NMR-based metabolite studies with 15N amino acids. National Institutes of Health (NIH). [Link]

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Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: 6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol vs. Emerging Triazinoindole Derivatives

Executive Summary & Structural Rationale The 5H-[1,2,4]triazino[5,6-b]indole scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 5H-[1,2,4]triazino[5,6-b]indole scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to potent anticancer effects[1]. Within this chemical family, 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol serves as a critical synthetic intermediate and a baseline structural model.

While the free 3-thiol variant exhibits limited intrinsic cytotoxicity due to poor membrane permeability and rapid extracellular oxidation, targeted functionalization—specifically the conversion of the 3-thiol to a 3-thioether and substitutions on the indole ring—drastically alters its lipophilicity, target binding affinity, and cytotoxic profile. This guide objectively compares the baseline 6,8-dimethyl scaffold against advanced triazinoindole derivatives, analyzing their structure-activity relationships (SAR), mechanisms of action, and in vitro efficacy.

Mechanism of Action: Causality Behind the Cytotoxicity

Triazinoindole derivatives do not rely on a single cytotoxic pathway; rather, their efficacy is driven by polypharmacology. The structural modifications dictate the primary mechanism of cell death:

  • Intracellular Iron Chelation: Advanced derivatives (e.g., pyridinocycloalkyl-substituted analogs like Compound 3k) act as potent iron chelators. Cancer cells exhibit a high avidity for iron to sustain rapid proliferation. By selectively binding intracellular ferrous ions (Fe²⁺), these derivatives induce severe mitochondrial stress, leading to the upregulation of Bax, downregulation of Bcl-2, and subsequent Caspase-3/9-mediated apoptosis[2].

  • Kinase Inhibition: The planar, nitrogen-rich triazinoindole core mimics the adenine ring of ATP. Substitutions on the indole ring (such as 6,8-dimethylation or 8-fluoro addition) enhance hydrophobic interactions within the ATP-binding pockets of critical oncogenic kinases (EGFR, PI3K, AKT, and mTOR)[3].

  • Membrane Permeability (The Thiol vs. Thioether Paradigm): The free 3-thiol in the 6,8-dimethyl baseline compound is highly reactive and hydrophilic. Alkylation to a 3-thioether masks this reactivity, optimizing the partition coefficient (LogP) to allow passive diffusion across the lipid bilayer, thereby unlocking intracellular cytotoxicity[4].

Mechanism A Triazinoindole Scaffold (e.g., 6,8-Dimethyl) B Intracellular Fe2+ Chelation A->B C Mitochondrial Stress (ΔΨm Depletion) B->C D Bax/Bcl-2 Modulation C->D E Caspase-3/9 Activation D->E F Apoptosis / Cell Death E->F

Fig 1: Iron chelation-mediated apoptotic signaling pathway induced by triazinoindole derivatives.

Comparative Cytotoxicity Profiles

To objectively evaluate the therapeutic potential of these compounds, we must compare their half-maximal inhibitory concentrations ( IC50​ ) across established cancer cell lines and normal mammalian cells. The data below highlights how specific functionalizations elevate the baseline 6,8-dimethyl scaffold into highly potent cytotoxic agents.

Compound / DerivativeTarget Cell Line IC50​ (μM)Primary MechanismMammalian Toxicity (Normal Cells)
6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol General Cancer> 50.0Baseline Scaffold / Weak Kinase InhibitionLow
Compound 3k (Pyridinocycloalkyl derivative) A549 (Lung)0.59Fe²⁺ Chelation / ApoptosisLower than VLX600 (HEK293)[2]
Compound 3k MCF-7 (Breast)0.86Fe²⁺ Chelation / ApoptosisLower than VLX600 (HEK293)[2]
Compound 3k HepG2 (Liver)0.92Fe²⁺ Chelation / ApoptosisLower than VLX600 (HEK293)[2]
8-Fluoro-3-thioether analogs Broad Spectrum12.5 - 25.0EGFR/PI3K InhibitionModerate[5]
SID 7975595 (5-Ethyl-3-thioether) HAE (Endothelial)~75.0RmlC Inhibition (Antimicrobial focus)Moderate ( IC50​ ~75 μM)[4]

SAR Insights: The addition of electron-donating methyl groups at the 6 and 8 positions increases the electron density of the indole ring, which can enhance π−π stacking interactions with target proteins. However, without the conversion of the 3-thiol to a bulky thioether or the fusion of a pyridinocycloalkyl moiety, the compound lacks the necessary structural geometry to act as a potent iron chelator or kinase inhibitor. Compound 3k demonstrates that optimizing the spatial arrangement for metal binding yields sub-micromolar cytotoxicity against A549 and MCF-7 cells[2].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the cytotoxicity of triazinoindole derivatives must be evaluated using self-validating assay systems. The following protocols incorporate strict internal controls to eliminate false positives caused by compound autofluorescence, solvent toxicity, or assay degradation.

Protocol 1: MTT Cell Viability Assay (High-Throughput Screening)

Causality of Choice: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct correlation to metabolic activity and cell viability.

  • Cell Seeding: Seed A549 or MCF-7 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with varying concentrations of the triazinoindole derivative (0.1 μM to 100 μM).

    • Self-Validating Controls: Include a Vehicle Control (0.1% DMSO) to ensure solvent non-toxicity, a Positive Control (Doxorubicin or VLX600) to validate cell susceptibility, and a Media Blank to subtract background absorbance.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Remove media and dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Causality of Choice: While MTT confirms cell death, it cannot distinguish between apoptosis and necrosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting: Collect treated and control cells (including floating cells to ensure late-apoptotic cells are not lost) after 48 hours of compound exposure.

  • Washing: Wash twice with cold PBS and resuspend in Binding Buffer at 1×106 cells/mL.

  • Staining: Add 5 μL of FITC-Annexin V and 5 μL of PI to 100 μL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

    • Self-Validating Controls: Prepare Unstained Cells (autofluorescence baseline), Annexin V only (compensation control), and PI only (compensation control).

  • Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Workflow S1 Compound Synthesis S2 Cell Culture (A549, MCF-7) S1->S2 S3 MTT/WST-8 Viability Assay S2->S3 S4 Flow Cytometry (Annexin V/PI) S3->S4 S5 Western Blot (Apoptotic Markers) S4->S5

Fig 2: Self-validating high-throughput screening workflow for evaluating in vitro cytotoxicity.

Conclusion

The 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a foundational scaffold rather than a standalone therapeutic. Its true value lies in its structural malleability. When the reactive 3-thiol is converted to a thioether, and bulky, electron-rich moieties (such as pyridinocycloalkyl groups) are fused to the core, the resulting derivatives bypass the limitations of the baseline compound. These advanced derivatives transition from weak, impermeable molecules to sub-micromolar cytotoxic agents capable of inducing targeted mitochondrial apoptosis via iron chelation and kinase inhibition.

References

  • Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators PubMed / Springer Nature[Link]

  • Potent 1,2,4-Triazino[5,6b]indole-3-thioether Inhibitors of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis ACS Publications[Link]

  • Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4][1,2,4]triazino[5,6-b]indole Derivatives and Their Anticancer Activity MDPI[Link]

  • Identification of triazinoindol-benzimidazolones as nanomolar inhibitors of the Mycobacterium tuberculosis enzyme TDP-6-deoxy-D-xylo-4-hexopyranosid-4-ulose 3,5-epimerase (RmlC) PMC / NIH[Link]

Sources

Comparative

Structural Validation of 6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: FTIR Spectroscopy vs. Orthogonal Analytical Modalities

Executive Summary The 1,2,4-triazino[5,6-b]indole scaffold is a privileged pharmacophore, widely investigated for its potent antimicrobial, antitubercular, and quorum-sensing inhibitory properties[1][2]. During the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazino[5,6-b]indole scaffold is a privileged pharmacophore, widely investigated for its potent antimicrobial, antitubercular, and quorum-sensing inhibitory properties[1][2]. During the synthesis and functionalization of derivatives like 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol , confirming structural identity and tautomeric state is a critical quality control gateway. This guide provides an objective, data-driven comparison of Fourier Transform Infrared (FTIR) spectroscopy against orthogonal analytical methods (NMR and LC-MS), equipping drug development professionals with a self-validating framework for structural characterization.

Mechanistic Grounding: The Thiol-Thione Tautomerism

A defining chemical feature of triazino[5,6-b]indole-3-thiols is their dynamic thiol-thione tautomeric equilibrium. The position of this equilibrium dictates the molecule's reactivity and target-binding profile.

In solution, this equilibrium is highly solvent-dependent, meaning solution-state techniques like NMR often capture a time-averaged signal that obscures the dominant state. However, in the solid state, intermolecular hydrogen bonding typically drives the equilibrium toward the thione form[3].

This causality dictates our analytical choice: FTIR spectroscopy is uniquely suited to capture the solid-state tautomeric snapshot. By identifying specific vibrational modes (e.g., the presence of a C=S stretch versus an S-H stretch), researchers can definitively map the solid-state structural identity[1][3].

Tautomerism_Logic Thiol Thiol Tautomer S-H Stretch: ~2550 cm⁻¹ Weak in Solid State Thione Thione Tautomer C=S Stretch: ~1040 cm⁻¹ Dominant in Solid State Thiol->Thione Proton Transfer (Solid State)

Caption: Thiol-thione tautomeric equilibrium and corresponding diagnostic FTIR stretching frequencies.

Comparative Analysis: FTIR vs. Orthogonal Modalities

To objectively evaluate the performance of FTIR, it must be compared against standard orthogonal techniques. No single method provides a complete structural picture; rather, they form a synergistic analytical pipeline.

Analytical ModalityPrimary Data YieldTautomer SpecificitySpeed & CostKey Limitation
ATR-FTIR Functional group identification (C=N, C=S, N-H).High (Solid State): Easily distinguishes thione (C=S) from thiol (S-H).Fast (<2 mins) / Low CostCannot pinpoint the exact ring positions of the 6,8-dimethyl groups.
¹H / ¹³C NMR Exact atomic connectivity and carbon framework mapping.Low (Solution State): Tautomeric protons (NH, SH) often undergo rapid exchange, appearing as broad singlets[4].Moderate / High CostRequires dissolution; solvent choice (e.g., DMSO-d6) alters the native solid-state structure.
LC-MS (ESI) Exact molecular weight and isotopic distribution.None: Cannot distinguish between tautomers or isomers.Moderate / High CostProvides no direct structural connectivity or functional group data.

Quantitative Data: FTIR Spectral Fingerprint

When analyzing 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol via FTIR, specific vibrational frequencies serve as diagnostic markers. The table below summarizes the expected quantitative peak assignments based on established triazinoindole spectral data[1][3].

Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity / AppearanceMechanistic Significance
N-H Stretch (Indole/Thione)3100 – 3300Strong, BroadConfirms the secondary amine of the indole core and the thione NH[3].
C-H Stretch (Aliphatic)2850 – 2960Moderate, SharpConfirms the presence of the 6,8-dimethyl substitutions.
S-H Stretch (Thiol)2500 – 2600Weak or AbsentAbsence indicates the equilibrium has shifted entirely to the thione tautomer.
C=N Stretch (Triazine)1580 – 1615Strong, SharpValidates the integrity of the fused triazine ring[3].
C=C Stretch (Aromatic)1450 – 1550ModerateConfirms the aromatic indole backbone.
C=S Stretch (Thione)1040 – 1050StrongDefinitive proof of the thione tautomeric state in the solid phase[3].

Self-Validating Experimental Protocol: ATR-FTIR

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . Each step includes an internal check to prevent data artifacts.

Step 1: Instrument Calibration & System Readiness

  • Action: Power on the FTIR spectrometer and run a standard polystyrene calibration film.

  • Self-Validation Check: The diagnostic polystyrene peak must appear at exactly 1601 cm⁻¹ (±1 cm⁻¹). If the peak drifts, the interferometer requires realignment before proceeding.

Step 2: Background Spectrum Acquisition

  • Action: Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to dry. Collect a background scan of ambient air (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: The background must show characteristic atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3300 cm⁻¹) peaks. Once the software subtracts this background, run a subsequent "blank" scan. The resulting baseline must be perfectly flat at 100% transmittance.

Step 3: Sample Application and Scanning

  • Action: Place 1–2 mg of synthesized 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol powder directly onto the ATR crystal. Lower the pressure anvil until the sample is firmly compressed.

  • Self-Validation Check: Monitor the live preview. Apply pressure until the strongest peak (likely the C=N stretch at ~1600 cm⁻¹) reaches between 10% and 20% transmittance. Causality: If transmittance drops below 10%, the signal is saturated, which will artificially broaden peaks and distort the C=S/C=N ratios. Reduce pressure if saturation occurs.

Step 4: Spectral Processing and Orthogonal Handoff

  • Action: Acquire the spectrum (400–4000 cm⁻¹). Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration.

  • Self-Validation Check: Inspect the baseline. If a severe slope is present (often caused by scattering from large crystal sizes), apply a linear baseline correction. Once the functional groups and thione state are verified, pass the sample to NMR to map the exact 6,8-dimethyl ring positions.

Analytical_Workflow A Synthesized Triazinoindole B ATR-FTIR Spectroscopy A->B Solid State C Tautomeric State ID B->C Peak Matching D Orthogonal NMR / LC-MS C->D Solution State

Caption: Analytical workflow for structural confirmation of triazinoindole derivatives.

References

  • Design, Synthesis and Exploration of Novel Triazinoindoles as Potent Quorum-Sensing Inhibitors and Radical Quenchers. ResearchGate. 2

  • Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one. PMC (nih.gov).3

  • Bone-Adhesive Hydrogel for Effective Inhibition of M. tuberculosis and Osteoblast Regeneration. ACS Publications. 1

  • Design, Synthesis, Molecular Docking, Antitubercular, Antimicrobial and Antioxidant Studies of Some Novel 3-(((1H-Benzo[d]imidaz. International Journal of Pharmaceutical Sciences and Drug Research. 4

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Validation

A Researcher's Guide to Characterizing the Binding Affinity of Novel 5H-triazino[5,6-b]indole Analogs: A Case Study with 6,8-dimethyl-5H-triazino[5,6-b]indole-3-thiol

A Researcher's Guide to Characterizing the Binding Affinity of Novel 5H-[1][2][3]triazino[5,6-b]indole Analogs: A Case Study with 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol Introduction The 5H-[1][2][3]triazi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Characterizing the Binding Affinity of Novel 5H-[1][2][3]triazino[5,6-b]indole Analogs: A Case Study with 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol

Introduction

The 5H-[1][2][3]triazino[5,6-b]indole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been reported to exhibit a wide range of biological effects, including antiviral, antibacterial, anticancer, and antiprotozoal properties.[4][5][6][7] This guide focuses on a specific, likely novel, analog: 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol . Given the absence of published data for this particular compound, this document serves as a comprehensive roadmap for researchers aiming to characterize its binding affinity for relevant protein targets. We will provide a logical framework for putative target identification, present detailed experimental protocols for binding affinity determination, and offer a comparative analysis based on published data for structurally related compounds.

Putative Target Identification: An Evidence-Based Approach

The broad spectrum of bioactivity reported for the triazinoindole scaffold suggests multiple potential protein targets. A logical first step in characterizing a novel analog is to hypothesize its targets based on the activities of its structural relatives.

  • Antiviral Targets : Numerous triazinoindole derivatives have shown potent antiviral activity, particularly against picornaviruses like rhinovirus.[4][6] This suggests potential interactions with viral proteins essential for replication, such as proteases or polymerases.

  • Anticancer Targets : The scaffold has been explored for its anticancer properties, with some derivatives acting as iron chelators.[8][9] Other potential targets in oncology include protein kinases, which are frequently inhibited by heterocyclic compounds.

  • Antimicrobial Targets : Recent studies have highlighted the antibacterial and antifungal activity of triazinoindoles.[7][10] For instance, derivatives have been shown to target Lanosterol 14-demethylase (CYP51) in Candida albicans and induce reactive oxygen species in bacteria.[7][10]

  • Enzyme Inhibition : The triazinoindole core has been successfully used to develop inhibitors of enzymes like urease.[11]

Based on this evidence, a primary screening campaign for 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol could reasonably include a panel of viral proteases, protein kinases, and microbial enzymes like CYP51.

Comparative Binding Affinity Landscape

To provide context for future experimental results, the following table summarizes binding affinity data for various triazinoindole derivatives against their respective protein targets. This will serve as a valuable benchmark for a researcher's own findings.

Compound ClassProtein TargetReported Binding Affinity (IC50/Kd)
Triazinoindole-based benzoxazolesUreaseIC50 values ranging from 0.20 ± 0.01 to 36.20 ± 0.70 μM[11]
1,2,4-Triazine derivativesLanosterol 14-demethylase (CYP51)Binding free energies ranging from -8.2 to -11.9 kcal/mol (in silico)[10]
Trisubstituted 1,3,5-TriazinesChemokine CXCL12Kd in the micromolar range (e.g., ~900 μM) determined by 2D NMR[12]
Bis-indole based triazinesHuman Aldose ReductaseBinding energies from -40.1083 to -62.1192 kcal/mol (in silico)[13]

Experimental Protocols for Binding Affinity Determination

The choice of assay for determining binding affinity is critical and depends on factors such as the nature of the protein target, the availability of reagents, and the desired throughput.[1][2] Here, we detail two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .

General Workflow for Binding Affinity Studies

The following diagram illustrates the overall workflow for characterizing the binding affinity of a novel compound.

Binding_Affinity_Workflow cluster_Preparation Phase 1: Preparation cluster_Assay Phase 2: Assay Execution cluster_Analysis Phase 3: Data Analysis & Validation Target_Selection Putative Target Selection Protein_Expression Protein Expression & Purification Target_Selection->Protein_Expression Assay_Development Assay Development & Optimization Protein_Expression->Assay_Development Compound_Synthesis Compound Synthesis QC Quality Control (Purity, Identity) Compound_Synthesis->QC QC->Assay_Development SPR Surface Plasmon Resonance (SPR) Assay_Development->SPR ITC Isothermal Titration Calorimetry (ITC) Assay_Development->ITC Other_Assays Other Assays (e.g., NMR, FP) Assay_Development->Other_Assays Data_Analysis Data Analysis (Kd, Kon, Koff) SPR->Data_Analysis ITC->Data_Analysis Other_Assays->Data_Analysis Hit_Validation Hit Validation (Orthogonal Assays) Data_Analysis->Hit_Validation SAR Structure-Activity Relationship (SAR) Hit_Validation->SAR

Caption: General workflow for binding affinity characterization.

Protocol 1: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand (in this case, our triazinoindole) flows over an immobilized protein.

Principle of SPR

SPR_Principle cluster_0 SPR Sensor Chip cluster_1 SPR Signal (Response Units) Protein Immobilized Protein Target Analyte_Bound Bound Complex Analyte_Free Analyte (Triazinoindole) in solution Analyte_Free->Protein Association (kon) Analyte_Bound->Protein Dissociation (koff) start assoc start->assoc Association Phase dissoc assoc->dissoc Dissociation Phase end dissoc->end Regeneration

Caption: Principle of an SPR experiment.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified protein target over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection and Data Collection:

    • Prepare a series of dilutions of 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the analyte solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to observe the association phase.

    • After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in a single experiment.

Principle of ITC

ITC_Principle cluster_syringe Syringe cluster_cell Sample Cell cluster_output ITC Thermogram Ligand Ligand (Triazinoindole) Protein Protein Target Ligand->Protein Titration BindingCurve Binding Curve (Fitted) A B A->B C B->C D C->D

Caption: Schematic of an ITC experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze the purified protein target and dissolve the triazinoindole compound in the same buffer to minimize heats of dilution. A common buffer is 50 mM phosphate, 150 mM NaCl, pH 7.4.

    • Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Measure the heat change after each injection relative to a reference cell containing buffer.

  • Data Analysis:

    • Integrate the heat change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion and Future Directions

While direct experimental data for 6,8-dimethyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol is not yet available, this guide provides a robust framework for its characterization. By leveraging the known biological activities of the broader triazinoindole class, researchers can formulate well-reasoned hypotheses about its potential protein targets. The detailed protocols for SPR and ITC offer clear, actionable steps for quantifying the binding affinity of this novel compound. The comparative data from related molecules will be instrumental in contextualizing the experimental findings. Future work should focus on synthesizing the title compound, performing the binding assays described herein against a panel of putative targets, and subsequently validating any observed interactions in cell-based assays. This systematic approach will be crucial in elucidating the mechanism of action and therapeutic potential of this promising new chemical entity.

References

  • Malvern Panalytical. (n.d.). Binding Affinity. Retrieved from [Link]

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein?. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024). Exploration of leads from bis-indole based triazine derivatives targeting human aldose reductase in diabetic type 2: in-silico approaches. BMC Chemistry, 18(1), 12.
  • Gao, Y., et al. (2020). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. International Journal of Molecular Sciences, 21(18), 6595.
  • Ahmad, B., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Microbiology, 13, 868993.
  • Reddit. (2020, March 10). What are some physical methods to determine binding affinity of a protein?. Retrieved from [Link]

  • The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity. YouTube. Retrieved from [Link]

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